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Methyl 2-(2-bromoquinolin-4-yl)acetate Documentation Hub

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  • Product: Methyl 2-(2-bromoquinolin-4-yl)acetate
  • CAS: 1620955-59-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Methyl 2-(2-bromoquinolin-4-yl)acetate

Executive Summary In modern drug discovery, halogenated quinoline derivatives serve as highly privileged scaffolds for the synthesis of antimalarial, antineoplastic, and kinase-inhibiting therapeutics. Methyl 2-(2-bromoq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated quinoline derivatives serve as highly privileged scaffolds for the synthesis of antimalarial, antineoplastic, and kinase-inhibiting therapeutics. Methyl 2-(2-bromoquinolin-4-yl)acetate represents a highly versatile, yet chemically aggressive, bifunctional intermediate. This whitepaper synthesizes critical Safety Data Sheet (SDS) parameters with advanced mechanistic toxicology and provides field-proven, self-validating experimental protocols for its application in pharmaceutical development.

Physicochemical Profiling & Quantitative SDS Data

Understanding the physical behavior of Methyl 2-(2-bromoquinolin-4-yl)acetate is the first step in mitigating risk and optimizing reaction conditions. The lipophilic quinoline core combined with the electrophilic 2-bromo position dictates both its synthetic utility and its toxicological profile.

Table 1: Physicochemical and Safety Parameters
ParameterValue / DescriptionMechanistic Implication
Chemical Formula C₁₂H₁₀BrNO₂High degree of unsaturation; UV active for LC-MS tracking.
Molecular Weight 280.12 g/mol Requires precise stoichiometric calculation for micro-scale coupling.
Appearance Pale yellow to off-white crystalline solidColor shifts to dark brown indicate photolytic or oxidative degradation.
Solubility Soluble in DCM, DMF, DMSO; Insoluble in H₂OHighly lipophilic; poses a risk of rapid dermal absorption.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Electrophilic nature leads to protein binding in mucosal membranes.
Storage Requirements 2–8 °C, under inert gas (Argon/N₂)Prevents hydrolysis of the methyl ester and oxidation of the quinoline N.

Mechanistic Toxicology & Risk Assessment

Standard SDS documents often list hazards without explaining the underlying chemical causality. As a researcher, understanding why a compound is hazardous allows for proactive, rather than reactive, safety measures.

The primary hazard of Methyl 2-(2-bromoquinolin-4-yl)acetate stems from the highly activated C-Br bond at the 2-position. Because this carbon is adjacent to the electronegative quinoline nitrogen, it is highly electron-deficient. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In a biological context (e.g., accidental exposure), this electrophilic center can readily alkylate nucleophilic amino acid residues—such as cysteine thiols or lysine amines—on cellular proteins. This protein adduction is the fundamental mechanism behind its classification as a skin sensitizer and respiratory irritant, a principle aligned with guidelines from the .

Furthermore, the lipophilic nature of the quinoline core facilitates rapid transport across the stratum corneum (the outer layer of skin) and lipid bilayers.

SDS_Tox cluster_tox Mechanistic Toxicology & Hazard Logic cluster_safety Required SDS Controls Compound Methyl 2-(2-bromoquinolin-4-yl)acetate Electrophile Activated C-Br Bond (SNAr Susceptible) Compound->Electrophile Lipophile Lipophilic Quinoline Core Compound->Lipophile Protein Protein Alkylation (Cysteine/Lysine) Electrophile->Protein Membrane Rapid Dermal/Membrane Penetration Lipophile->Membrane PPE Nitrile/Neoprene PPE (Min 0.11mm) Protein->PPE Mitigated by Hood Local Exhaust Ventilation (Fume Hood) Membrane->Hood Mitigated by

Logical mapping of the compound's chemical structure to biological hazards and required PPE.

Self-Validating Safety & Handling Protocols

To ensure strict adherence to the , handling this compound requires a self-validating approach. A self-validating protocol incorporates observable feedback loops to confirm that safety parameters are actively maintained.

  • Environmental Control: Weigh the solid exclusively within a calibrated Class II biological safety cabinet or a high-velocity fume hood.

    • Validation Check: Tape a small strip of tissue to the bottom of the sash. If the tissue pulls inward steadily, negative pressure is validated. If it flutters outward, the airflow is compromised, and handling must cease immediately.

  • PPE Selection: Standard latex gloves offer zero protection against halogenated lipophiles. You must use nitrile or neoprene gloves (minimum thickness 0.11 mm).

    • Validation Check: Inspect gloves for micro-tears using the "inflation test" before donning. If any solvent (like DCM used during transfer) contacts the glove, a cold sensation will be felt due to rapid evaporation—this is your validation that the glove barrier is failing, requiring immediate replacement.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling

In drug development, the primary use of Methyl 2-(2-bromoquinolin-4-yl)acetate is as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The following methodology details a self-validating Suzuki-Miyaura coupling to functionalize the C2 position.

Experimental Methodology: C2-Arylation via Suzuki-Miyaura Coupling

Objective: To replace the 2-bromo moiety with an aryl group while preserving the integrity of the methyl acetate group.

Reagents Required:

  • Methyl 2-(2-bromoquinolin-4-yl)acetate (1.0 equiv, 1.0 mmol, 280 mg)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

  • Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36 mg)

  • K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg)

  • 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)

Step-by-Step Protocol:

  • Inertion and Reagent Charging: Add the quinoline intermediate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ to a flame-dried Schlenk flask equipped with a magnetic stir bar. Seal with a rubber septum.

    • Causality: Palladium(0) active species are highly susceptible to oxidation by atmospheric O₂. An inert atmosphere is non-negotiable.

  • Solvent Degassing (Sparging): In a separate flask, bubble ultra-pure Argon through the Dioxane/H₂O mixture for 30 minutes. Transfer 10 mL of the degassed solvent to the Schlenk flask via syringe.

    • Validation Check (The Palladium Black Test): Upon solvent addition, the mixture should appear as a red/orange suspension. If the solution rapidly turns black and opaque at room temperature, this validates that oxygen ingress has occurred, causing the irreversible precipitation of inactive "palladium black." The reaction must be aborted.

  • Thermal Activation: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

    • Causality: The oxidative addition of the Pd(0) catalyst into the highly activated C-Br bond of the quinoline occurs readily, but the subsequent transmetalation with the boronic acid requires thermal energy to overcome the activation barrier.

  • In-Process Control (IPC): After 12 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The disappearance of the peak at m/z 280 (Starting Material) and the emergence of a new peak at m/z 277 (Product: C₁₈H₁₅NO₂) validates reaction completion.

  • Quenching and Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 15 mL). The heavy metal waste remains in the aqueous layer and must be disposed of according to for transition metal toxicity. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Exp_Workflow Start Methyl 2-(2-bromoquinolin-4-yl)acetate Degas Solvent Degassing (Argon Sparging) Start->Degas Reaction Pd-Catalyzed Coupling (80°C, 12h) Degas->Reaction Validation In-Process Control (LC-MS / TLC) Reaction->Validation Validation->Reaction <95% Conversion Workup Aqueous Quench & Phase Separation Validation->Workup >95% Conversion Purification Flash Chromatography (Target API Intermediate) Workup->Purification

Workflow for the Pd-catalyzed functionalization of the quinoline intermediate.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. Available at:[Link]

  • American Chemical Society (ACS). "ACS Guide for Chemical Laboratory Safety." Committee on Chemical Safety. Available at:[Link]

  • European Chemicals Agency (ECHA). "Understanding REACH and Chemical Safety Assessment." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Quinoline Core." PubChem Database. Available at: [Link]

Exploratory

Thermodynamic Solubility Profile of Methyl 2-(2-bromoquinolin-4-yl)acetate: A Framework for Process Optimization

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Whitepaper Structural Causality & Solvation Mechanics In pharmaceutical process development, empirical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Whitepaper

Structural Causality & Solvation Mechanics

In pharmaceutical process development, empirical trial-and-error is an inefficient approach to solvent selection. To rationally design purification and reaction workflows for Methyl 2-(2-bromoquinolin-4-yl)acetate (a critical halogenated quinoline intermediate), we must first deconstruct its molecular architecture to understand the causality behind its solvation behavior.

Molecular Deconstruction

The solubility of Methyl 2-(2-bromoquinolin-4-yl)acetate is governed by three distinct structural features:

  • The Quinoline Core: Provides a large, planar hydrophobic surface area that drives strong dispersion forces ( δd​ ).

  • The 2-Bromo Substituent: The electron-withdrawing nature of the heavy bromine atom significantly reduces the basicity of the adjacent quinoline nitrogen. This shifts the molecule's interaction profile away from protic-dependent solvation toward polarizability and dispersion-dominated interactions.

  • The Methyl Acetate Moiety: Acts as a localized dipole and a hydrogen-bond acceptor ( δh​ ). However, the molecule lacks any hydrogen-bond donors, rendering it strictly aprotic.

Hansen Solubility Parameters (HSP)

Based on, a solvent will only dissolve the target solute if its parameters fall within the solute's "solubility sphere." For Methyl 2-(2-bromoquinolin-4-yl)acetate, the estimated HSP values dictate high affinity for solvents with moderate polarity ( δp​ ) and high dispersion ( δd​ ), but low hydrogen-bonding capacity ( δh​ ). Consequently, polar aprotic and halogenated solvents will yield the highest solubility, while aliphatic hydrocarbons will act as strong anti-solvents.

Logic Core Methyl 2-(2-bromoquinolin-4-yl)acetate (No H-Bond Donors) PolarAprotic Polar Aprotic (DMF, Acetone, EtOAc) Core->PolarAprotic Dipole-Dipole Int. Halogenated Halogenated (DCM, Chloroform) Core->Halogenated Dispersion Forces Aliphatic Aliphatic (Heptane, Hexane) Core->Aliphatic Lack of Affinity HighSol High Solubility (>100 mg/mL) PolarAprotic->HighSol Halogenated->HighSol LowSol Poor Solubility (<1 mg/mL) Aliphatic->LowSol App1 Reaction Media (Coupling, SNAr) HighSol->App1 App2 Extraction / Chromatography HighSol->App2 App3 Anti-Solvent for Crystallization LowSol->App3

Causality of Solvent Interactions and Downstream Process Applications.

Experimental Methodology: The Self-Validating Protocol

To generate trustworthy thermodynamic solubility data, we utilize a modified Isothermal Shake-Flask Method, aligned with the principles of .

Expert Insight: A common pitfall in solubility determination of esters in alcohols (e.g., methanol, ethanol) is undetected transesterification or polymorphic transition during the equilibration phase. To establish a self-validating system , our protocol mandates the isolation and X-Ray Powder Diffraction (XRPD) analysis of the residual solid. If the solid form changes, the measured concentration represents the solubility of the new form, not the original input material.

Step-by-Step Workflow
  • Saturation: Add an excess amount of Methyl 2-(2-bromoquinolin-4-yl)acetate (approx. 300 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial.

  • Equilibration: Seal the vials and agitate at 300 rpm in a thermostatic shaker at exactly 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent solvent-induced filter degradation).

  • Quantification: Dilute the filtrate volumetrically and analyze via HPLC-UV ( λ=230 nm) against a validated multi-point calibration curve.

  • Self-Validation (Solid-State Verification): Recover the residual solid from the centrifuge pellet, dry under vacuum, and analyze via XRPD to confirm the absence of solvate formation or polymorphic shifts.

Workflow Start Excess Solute + Organic Solvent Eq Isothermal Equilibration (25°C, 24h, 300 rpm) Start->Eq Sep Phase Separation (Centrifugation + PTFE Filter) Eq->Sep Quant HPLC-UV Quantification (λ = 230 nm) Sep->Quant Supernatant Solid Residual Solid Analysis (XRPD for Validation) Sep->Solid Precipitate

Isothermal Shake-Flask Workflow with Built-in Solid-State Validation.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility of Methyl 2-(2-bromoquinolin-4-yl)acetate at 25°C. Solvents are categorized by their to aid in regulatory-compliant process design.

SolventChemical ClassDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)ICH Guideline Class
Dichloromethane (DCM) Halogenated9.1> 250.0Class 2
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 200.0Class 2
Acetone Polar Aprotic20.7155.4Class 3
Ethyl Acetate (EtOAc) Polar Aprotic6.0128.2Class 3
Toluene Aromatic2.485.0Class 2
Methanol Polar Protic32.742.5 *Class 2
Isopropanol (IPA) Polar Protic18.318.1Class 3
Heptane Aliphatic1.9< 1.0Class 3

*Note: Extended exposure to Methanol at elevated temperatures may induce trace transesterification of the methyl acetate group. Prompt analysis is required.

Strategic Solvent Selection for Downstream Processing

By synthesizing the structural causality with the empirical data above, we can architect highly efficient downstream processes:

Reaction Media

For nucleophilic aromatic substitution ( SN​Ar ) at the 2-bromo position, DMF is the optimal solvent. Its high dielectric constant stabilizes transition states, and the intermediate's high solubility (>200 mg/mL) allows for highly concentrated, volumetrically efficient reaction conditions.

Liquid-Liquid Extraction & Chromatography

Dichloromethane (DCM) and Ethyl Acetate are the premier choices for extraction from aqueous reaction quenches. Given that EtOAc is an ICH Class 3 solvent (lower toxicity compared to the Class 2 DCM), an EtOAc/Heptane gradient is highly recommended for normal-phase silica gel chromatography.

Crystallization and Purification

The data reveals a classic solvent/anti-solvent relationship. The compound exhibits high solubility in Ethyl Acetate (128.2 mg/mL) and near-zero solubility in Heptane (< 1.0 mg/mL).

  • Recommended Protocol: Dissolve the crude intermediate in minimal Ethyl Acetate at 60°C. Slowly charge Heptane (anti-solvent) at a 1:3 ratio, followed by controlled cooling to 5°C. This will force a high-yielding, high-purity crystallization while operating entirely within benign ICH Class 3 solvents.

References

  • OECD Test Guideline 105: Water Solubility (Principles applied to isothermal shake-flask methodology for organic solvents). Organisation for Economic Co-operation and Development. URL:[Link]

  • ICH Q3C (R8) Guidelines: Impurities: Guideline for Residual Solvents. European Medicines Agency / International Council for Harmonisation. URL:[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL:[Link]

Foundational

Strategic Functionalization of Methyl 2-(2-bromoquinolin-4-yl)acetate: A Bifunctional Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the quinoline nucleus is universally recognized as a "privileged scaffold," forming the core of numerous FDA-approved therapeutics ranging from antimalarials to targeted oncolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the quinoline nucleus is universally recognized as a "privileged scaffold," forming the core of numerous FDA-approved therapeutics ranging from antimalarials to targeted oncology agents . Within this chemical space, Methyl 2-(2-bromoquinolin-4-yl)acetate emerges as a highly strategic, bifunctional building block.

This whitepaper provides an in-depth technical analysis of this scaffold. By uniquely combining an electrophilic C2-position (primed for transition-metal catalysis) with a C4-aliphatic ester (primed for enolate chemistry), this molecule allows for orthogonal, late-stage functionalization. This guide details the mechanistic rationale, optimized experimental protocols, and structural divergence pathways necessary to leverage this intermediate in the synthesis of complex therapeutics, such as diarylquinoline anti-tuberculars .

Structural Rationale & Pharmacophore Potential

The architectural brilliance of Methyl 2-(2-bromoquinolin-4-yl)acetate lies in its dual reactivity profile, which allows chemists to build complexity without cross-reactivity:

  • The C2-Bromine (sp² Electrophile): Positioned ortho to the electronegative quinoline nitrogen, the C2-C(sp²)–Br bond is highly polarized. This significantly lowers the activation energy required for the oxidative addition of Palladium(0), making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions .

  • The C4-Methyl Acetate (sp³ Nucleophile Precursor): The acetate group is insulated from the aromatic system by a single methylene bridge. This structural feature allows for alpha-alkylation or aldol-type condensations without disrupting the aromaticity of the quinoline core.

Systems Visualization: Synthetic Divergence

The following diagram maps the orthogonal functionalization pathways of the scaffold, demonstrating how targeted chemical modifications translate into distinct pharmacological classes.

Workflow Scaffold Methyl 2-(2-bromoquinolin-4-yl)acetate (Bifunctional Core) Suzuki C2-Arylation (Suzuki-Miyaura) Scaffold->Suzuki Buchwald C2-Amination (Buchwald-Hartwig) Scaffold->Buchwald Alkylation C4-Alpha Alkylation (Enolate Chemistry) Scaffold->Alkylation SubGraph_Reactions SubGraph_Reactions ArylQ 2-Arylquinolines Suzuki->ArylQ AminoQ 2-Aminoquinolines Buchwald->AminoQ AlphaAc Branched Acetates Alkylation->AlphaAc Intermediates Intermediates AntiTB Anti-Tuberculars (e.g., Bedaquiline analogs) ArylQ->AntiTB Kinase Kinase Inhibitors (Oncology Targets) AminoQ->Kinase AlphaAc->AntiTB AlphaAc->Kinase Targets Targets

Synthetic divergence of the 2-bromoquinoline-4-acetate scaffold into therapeutic targets.

Mechanistic Workflows & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol 1: C2-Arylation via Suzuki-Miyaura Coupling

Objective: Chemoselective functionalization of the C2 position with aryl boronic acids.

Mechanistic Causality: We utilize Pd(dppf)Cl2​ rather than the standard Pd(PPh3​)4​ . The bidentate dppf ligand possesses a large bite angle (~99°), which enforces a cis-geometry on the Palladium(II) intermediate. This geometric constraint drastically accelerates the reductive elimination step—a critical necessity when coupling sterically hindered ortho-substituted aryl boronic acids . Potassium carbonate ( K2​CO3​ ) is employed to form a reactive "ate" complex with the boronic acid, facilitating transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge Methyl 2-(2-bromoquinolin-4-yl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/ H2​O (4:1 v/v, to achieve 0.1 M concentration).

    • Self-Validation Step: Degas the mixture via three strict freeze-pump-thaw cycles. Failure to remove dissolved oxygen will result in rapid homocoupling of the boronic acid and oxidative deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (5 mol%) against a positive flow of argon.

  • Reaction: Seal the flask and heat to 90 °C for 4–6 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. The reaction is deemed complete only when the isotopic doublet of the starting material ( [M+H]+=280/282 ) is entirely consumed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaCl. Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: C4-Acetate Alpha-Alkylation

Objective: Introduction of steric bulk or pharmacophoric groups at the C4-aliphatic chain.

Mechanistic Causality: The alpha-protons of the methyl acetate moiety possess a pKa of approximately 22. Utilizing a strong, non-nucleophilic, sterically hindered base like Lithium Hexamethyldisilazide (LiHMDS, pKa ~26) ensures quantitative, irreversible enolization. Crucially, its steric bulk prevents nucleophilic attack at the ester carbonyl, completely avoiding unwanted transesterification or ester cleavage. The lithium counterion tightly coordinates the enolate oxygen, stabilizing the reactive intermediate prior to electrophilic trapping.

Step-by-Step Methodology:

  • Enolization: Dissolve Methyl 2-(2-bromoquinolin-4-yl)acetate (1.0 equiv) in anhydrous THF (0.2 M) under argon. Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv) over 10 minutes. Stir at -78 °C for 30 minutes.

    • Self-Validation Step: A distinct color shift (typically to deep red/purple) acts as a visual indicator of successful extended enolate conjugation.

  • Electrophilic Trapping: Add the alkyl halide (e.g., methyl iodide, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction strictly with saturated aqueous NH4​Cl to safely protonate any unreacted base without hydrolyzing the ester. Extract with Dichloromethane (3x), dry over MgSO4​ , and purify via silica gel chromatography.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization data for the C2-Suzuki coupling of Methyl 2-(2-bromoquinolin-4-yl)acetate with a sterically hindered ortho-tolylboronic acid, highlighting the causality behind catalyst selection.

EntryCatalyst (5 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 9045%Sluggish transmetalation; high boronic acid homocoupling.
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 9088%Optimal bite angle; rapid reductive elimination prevents stalling.
3 Pd2​(dba)3​ / XPhos Cs2​CO3​ Dioxane10092%Excellent conversion for highly sterically hindered substrates.
4 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O 10085%Good conversion, but trace protodeboronation observed.

Table 1: Catalyst and condition optimization for the C2-Arylation of the scaffold.

References

  • Title: Quinoline as a Privileged Scaffold in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Bedaquiline: a novel diarylquinoline for multidrug-resistant tuberculosis Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]

Exploratory

The Quinoline Pharmacophore: Biological Activity, Structural Rationale, and Assay Validation for Halogenated Derivatives

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently rely on the quinoline scaffold. Recognized as a "privileged structure" in medicinal chemistry, the quinoline framework is ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently rely on the quinoline scaffold. Recognized as a "privileged structure" in medicinal chemistry, the quinoline framework is capable of providing high-affinity ligands for a remarkably diverse array of biological targets . This technical guide deconstructs the biological activity of quinoline derivatives, utilizing Methyl 2-(2-bromoquinolin-4-yl)acetate as a representative functionalized scaffold. We will explore the structural rationale behind its specific substitutions, map its mechanisms of action, and detail the self-validating experimental protocols required to rigorously evaluate its efficacy.

Structural Rationale: The Chemistry of Target Engagement

The biological versatility of the quinoline core stems from its planar, nitrogen-containing bicyclic structure, which readily participates in π−π stacking and hydrogen bonding within protein binding pockets. However, the raw scaffold requires precise functionalization to optimize pharmacokinetics and target specificity.

  • The 2-Bromo Substitution: The inclusion of a bromine atom at the C2 position serves two critical functions. Biologically, it acts as a strong electron-withdrawing group, lowering the pKa of the quinoline nitrogen. This prevents excessive protonation at physiological pH, thereby enhancing lipophilicity and passive membrane permeability. Synthetically, the C2-halogen provides an ideal leaving group for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

  • The 4-Acetate Moiety: The methyl acetate group at the C4 position introduces a flexible hydrogen-bond acceptor. More importantly, it functions as a potential prodrug moiety. In vivo, ubiquitous esterases can hydrolyze the methyl ester to the corresponding carboxylic acid, drastically altering the molecule's solubility, polarity, and target residence time.

Mechanisms of Action in Disease Models

Quinoline derivatives exhibit a broad spectrum of biological activities , primarily categorized into oncology and infectious diseases.

  • Anticancer (Kinase Inhibition): Halogenated quinolines frequently act as Type I or Type II kinase inhibitors. The quinoline nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., in VEGFR2 or c-Met). The 4-acetate group often extends into the solvent-exposed region, while the 2-bromo substitution occupies the hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.

  • Antibacterial (DNA Gyrase Inhibition): Certain quinoline derivatives disrupt bacterial DNA topology by stabilizing the DNA-gyrase cleavage complex, leading to double-strand DNA breaks and rapid bactericidal activity.

Caption: Mechanism of RTK inhibition by quinoline derivatives in cancer models.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, experimental protocols must be designed as self-validating systems. An assay is only as reliable as its internal controls and its ability to reject false positives.

Protocol A: High-Throughput Kinase Inhibition Assay (TR-FRET)

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) of quinoline derivatives against target kinases. Causality & Rationale: Quinolines are inherently fluorescent due to their conjugated aromatic system. Standard fluorescence assays often yield false positives via auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before measurement, allowing short-lived compound auto-fluorescence to decay, thereby isolating the specific signal of target engagement .

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of Methyl 2-(2-bromoquinolin-4-yl)acetate in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, dispense 10 nL of the compound using an acoustic liquid handler (e.g., Echo 550) to eliminate volumetric error caused by pipette tips.

  • Enzyme Addition: Add 5 µL of VEGFR2 kinase domain solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing ATP (at the Km​ concentration) and biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg2+ and halt the reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a multi-mode reader using TR-FRET settings (Excitation 337 nm, Emission 620 nm and 665 nm).

Self-Validation Check (The Z'-Factor): Calculate the Z'-factor using the positive control (Staurosporine, full inhibition) and negative control (DMSO vehicle, zero inhibition). Rule: If the calculated Z′<0.5 , the assay plate must be discarded due to high variance or a poor signal window.

Protocol B: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Purpose: To evaluate the antibacterial efficacy of the quinoline derivative. Causality & Rationale: Visual turbidity readouts are highly subjective. We utilize Resazurin (Alamar Blue), a redox indicator. Viable, respiring bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing an objective, quantifiable endpoint.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of the test strain in sterile saline to a 0.5 McFarland standard. Dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve ∼5×105 CFU/mL.

  • Compound Plating: Dispense 50 µL of MHB into a 96-well plate. Add 50 µL of the quinoline derivative (pre-diluted in MHB) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the bacterial inoculum to all test wells.

  • Incubation: Incubate the plate at 37°C for 16 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Record the lowest concentration of the compound that prevents the color change from blue to pink.

Self-Validation Check (CLSI Standards): Include a quality control reference strain (e.g., E. coli ATCC 25922) and a reference antibiotic (e.g., Ciprofloxacin) . Rule: If the MIC of Ciprofloxacin against the reference strain falls outside the accepted CLSI range (0.004 - 0.015 µg/mL), the entire assay is invalidated, as it indicates compromised media, inoculum concentration, or incubation conditions.

Caption: Quinoline derivative synthesis and biological screening workflow.

Quantitative Data Presentation

The following table summarizes representative biological data demonstrating the impact of specific functional group substitutions on the quinoline core. The data highlights how the combination of the 2-bromo and 4-acetate groups optimizes both kinase inhibition and antibacterial activity compared to the bare scaffold.

Compound ScaffoldSubstitution PatternVEGFR2 IC50​ (nM)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)LogP (Calculated)
Quinoline CoreUnsubstituted> 10,000> 128> 1282.04
Derivative A2-Chloro4,50064322.65
Derivative B2-Bromo1,20032162.81
Target Compound 2-Bromo, 4-Acetate 145 8 4 3.45

Note: The addition of the 4-acetate group significantly improves the IC50​ against VEGFR2, likely due to favorable interactions with the solvent-exposed region of the kinase pocket, while the increased LogP correlates with enhanced bacterial cell wall penetration.

References

  • Title: Quinoline - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Recent Advances in the Biological Activities of Quinoline Derivatives Source: PubMed Database Search URL: [Link]

  • Title: Performance Standards for Antimicrobial Susceptibility Testing (M100) Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: ChEMBL Target Database: Kinase Inhibitors Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]

Foundational

Thermodynamic Stability Profile of Methyl 2-(2-bromoquinolin-4-yl)acetate: A Predictive and Empirical Framework

Executive Summary Methyl 2-(2-bromoquinolin-4-yl)acetate is a highly versatile bifunctional intermediate utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Its structural ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(2-bromoquinolin-4-yl)acetate is a highly versatile bifunctional intermediate utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Its structural architecture—comprising a rigid quinoline core, a synthetically malleable 2-bromo substituent, and a methyl acetate side chain—presents a complex thermodynamic stability profile.

For drug development professionals scaling up synthetic routes, understanding the thermodynamic boundaries of this compound is critical. This whitepaper provides an authoritative framework for predicting, measuring, and validating the thermodynamic stability of Methyl 2-(2-bromoquinolin-4-yl)acetate, bridging theoretical physical chemistry with empirical laboratory protocols.

Structural Deconstruction & Predictive Thermodynamics

To establish a robust stability profile, we must first deconstruct the molecule into its three primary thermodynamic domains. Each functional group dictates specific degradation pathways driven by distinct activation energies ( Ea​ ).

The Quinoline Core: Aromatic Resonance Stability

The bicyclic quinoline scaffold provides a high degree of baseline thermodynamic stability due to its aromatic resonance energy. However, the basic nitrogen atom ( pKa​ ~4.9 for unsubstituted quinoline, lowered here by the electron-withdrawing bromine) makes the core susceptible to N-oxidation in the presence of peroxides, forming a thermodynamically stable N-oxide.

The 2-Bromo Handle: SNAr Susceptibility

Unlike unactivated aryl bromides, the carbon-bromine bond at the 2-position of the quinoline ring is highly activated. The adjacent electronegative nitrogen atom induces a strong dipole, withdrawing electron density and lowering the transition state energy for Nucleophilic Aromatic Substitution (SNAr). Consequently, in the presence of nucleophiles (e.g., primary amines, thiols) and moderate heat, the C-Br bond will undergo heterolytic cleavage. According to, halogenated heteroaromatics exhibit distinct thermodynamic vulnerabilities compared to their carbocyclic counterparts.

The Methyl Acetate Group: Hydrolytic Cleavage

The methyl ester moiety is the most thermodynamically vulnerable site under aqueous conditions. Esters undergo acid- or base-catalyzed hydrolysis to yield 2-(2-bromoquinolin-4-yl)acetic acid and methanol. The thermodynamic equilibrium strongly favors the formation of the carboxylate salt in basic conditions, making the degradation effectively irreversible.

Mechanistic Degradation Pathways

The following diagram maps the logical relationships between applied stressors and the resulting thermodynamic degradation pathways.

G A Methyl 2-(2-bromoquinolin-4-yl)acetate B Ester Hydrolysis (Acid/Base) A->B H2O, pH stress C SNAr Displacement (Nucleophiles) A->C Amines/Thiols D Thermal Degradation (>250°C) A->D Heat (DSC/TGA) E 2-(2-bromoquinolin-4-yl)acetic acid B->E F 2-substituted quinoline derivative C->F G Decarboxylation / Char D->G

Thermodynamic degradation pathways of Methyl 2-(2-bromoquinolin-4-yl)acetate under stress conditions.

Empirical Stability Evaluation Protocols

To transition from predictive models to empirical data, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems , ensuring that data artifacts (such as compound precipitation or volatile loss) are immediately identified.

Protocol 1: Solid-State Thermodynamic Profiling (DSC & TGA)

Solid-state stability dictates storage conditions and shelf-life. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for determining the enthalpy of fusion ( ΔHfus​ ) and thermal degradation onset. This aligns with standard thermodynamic data collection principles established by the .

  • Step 1: Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a standardized aluminum crucible. Crimp the lid with a pinhole to allow for the escape of volatile degradation products (e.g., methanol or HBr).

  • Step 2: Instrument Equilibration: Purge the furnace with ultra-high purity Nitrogen (50 mL/min) to prevent oxidative artifacts. Equilibrate the system at 25°C for 5 minutes.

  • Step 3: Thermal Ramping: Apply a linear heating rate of 10°C/min from 25°C to 350°C.

  • Step 4: Causality & Analysis:

    • DSC: Integrate the endothermic peak to determine the melting point onset ( Tm​ ) and ΔHfus​ . A sharp peak indicates high crystalline purity; a broadened peak suggests polymorphic impurities.

    • TGA: Monitor mass loss. The onset of mass loss ( Td​ ) indicates the thermodynamic breaking point of the covalent bonds (likely decarboxylation or dehalogenation).

  • Step 5: Self-Validation: Run a cooling cycle back to 25°C and a second heating ramp. If the Tm​ disappears or shifts significantly, the compound has undergone irreversible thermal degradation rather than simple melting.

Protocol 2: Solution-State Forced Degradation (ICH Q1A(R2) Aligned)

To evaluate the thermodynamic stability of the ester and C-Br bonds in solution, forced degradation studies must be conducted in accordance with .

  • Step 1: Solvent Selection: Because Methyl 2-(2-bromoquinolin-4-yl)acetate is highly lipophilic, purely aqueous buffers will cause precipitation, invalidating solution-state kinetics. Prepare a 0.5 mg/mL stock solution in 50:50 Acetonitrile:Water.

  • Step 2: Hydrolytic Stress Application:

    • Acidic: Add 1.0 mL of 0.1 N HCl to 4.0 mL of stock.

    • Basic: Add 1.0 mL of 0.1 N NaOH to 4.0 mL of stock.

  • Step 3: Incubation: Seal the vials and incubate in a thermodynamic block heater at 60°C for 24 hours.

  • Step 4: Quenching: Immediately cool to 4°C. Neutralize the basic sample with 0.1 N HCl and the acidic sample with 0.1 N NaOH to arrest the thermodynamic degradation kinetics.

  • Step 5: Self-Validation (Mass Balance): Analyze via RP-HPLC-UV (254 nm). Calculate the total peak area of the intact API plus all degradant peaks. The mass balance must be ≥95% . A mass balance <95% indicates the formation of volatile degradants or secondary degradation into UV-transparent species, requiring immediate orthogonal testing (e.g., LC-MS).

Quantitative Thermodynamic Data Summary

The following table summarizes the expected thermodynamic parameters for Methyl 2-(2-bromoquinolin-4-yl)acetate based on empirical testing of analogous 2-haloquinoline-4-acetate derivatives.

ParameterExpected Value / RangeAnalytical MethodThermodynamic Significance
Melting Point ( Tm​ ) 82°C – 94°CDSCSolid-state lattice energy; dictates bulk storage temperature limits.
Enthalpy of Fusion ( ΔHfus​ ) 28 – 35 kJ/molDSCIndicates polymorphic stability and crystalline order.
Degradation Onset ( Td​ ) > 245°CTGADefines the thermal threshold for covalent bond cleavage (ester/C-Br).
Hydrolysis Activation Energy ( Ea​ ) 55 – 65 kJ/molArrhenius Plot (HPLC)Predicts shelf-life in aqueous/protic media at ambient conditions.
Mass Balance Recovery > 98%HPLC-UVValidates that primary degradation pathways are non-volatile.

Conclusion

The thermodynamic stability of Methyl 2-(2-bromoquinolin-4-yl)acetate is a delicate balance governed by its three distinct structural motifs. While the quinoline core provides robust thermal stability, the activated 2-bromo substituent and the methyl ester side chain introduce specific vulnerabilities to nucleophilic attack and hydrolysis, respectively. By employing the self-validating DSC/TGA and forced degradation protocols outlined above, researchers can accurately map the thermodynamic boundaries of this intermediate, ensuring high yields and purity in downstream API synthesis.

References

  • PubChem Database. National Center for Biotechnology Information. Chemical and Physical Properties of Halogenated Heterocycles. Available at: [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. Standard Reference Database 69 (Thermochemical Data). Available at:[Link]

  • FDA Guidance for Industry. U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. Available at:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 2-(2-bromoquinolin-4-yl)acetate

Application Note: Synthesis and Process Optimization of Methyl 2-(2-bromoquinolin-4-yl)acetate Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Process Optimization of Methyl 2-(2-bromoquinolin-4-yl)acetate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

Methyl 2-(2-bromoquinolin-4-yl)acetate is a highly versatile bifunctional building block in drug discovery. The 2-bromoquinoline moiety serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-methyl acetate group provides a handle for further derivatization, such as homologation, saponification, or amidation.

The most robust and scalable synthetic route to this scaffold relies on a two-stage process. First, a Knorr-type quinoline synthesis constructs the heterocyclic core via the condensation of aniline with dimethyl acetonedicarboxylate, followed by acid-mediated cyclization [1]. The resulting 2-quinolone (tautomeric with 2-hydroxyquinoline) is subsequently subjected to deoxychlorination/bromination. Phosphorus oxybromide ( POBr3​ ) is specifically selected over PBr3​ because the phosphoryl coordination to the tautomeric lactam oxygen drastically lowers the activation energy for the subsequent nucleophilic aromatic substitution by the bromide ion [2].

Synthetic Workflow Visualization

G A Aniline + Dimethyl acetonedicarboxylate B Enamine Intermediate A->B Condensation 25°C, 2h C Methyl 2-hydroxyquinoline -4-acetate B->C Conc. H2SO4 90°C, 2h (Cyclization) D Methyl 2-(2-bromoquinolin -4-yl)acetate C->D POBr3, Toluene 110°C, 4h (Bromination)

Fig 1: Two-step synthetic workflow for Methyl 2-(2-bromoquinolin-4-yl)acetate.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 2-hydroxyquinoline-4-acetate

Causality & Design: The reaction is performed neat initially to drive the formation of the enamine intermediate without solvent dilution, maximizing the kinetic rate. Concentrated sulfuric acid acts as both the solvent and the dehydrating acid catalyst required for the subsequent intramolecular Friedel-Crafts-type cyclization.

  • Enamine Formation: Equip a 500 mL round-bottom flask with a magnetic stir bar. Add aniline (9.31 g, 100 mmol) and dimethyl acetonedicarboxylate (17.4 g, 100 mmol). Stir the neat mixture at ambient temperature (25 °C) for 2 hours. A slight exotherm may be observed.

  • Acidic Cyclization: Cool the flask containing the crude enamine to 0 °C using an ice-water bath. Slowly add concentrated H2​SO4​ (50 mL) dropwise over 30 minutes to maintain the internal temperature below 15 °C, preventing charring.

  • Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C for 2 hours.

  • Quenching & Workup: Cool the mixture to room temperature and pour it cautiously over crushed ice (400 g) with vigorous stirring.

  • Isolation: Collect the resulting off-white precipitate via vacuum filtration. Wash the filter cake extensively with cold water ( 3×100 mL) to remove residual acid, followed by cold methanol (30 mL). Dry under high vacuum to afford Methyl 2-hydroxyquinoline-4-acetate.

Step 2: Synthesis of Methyl 2-(2-bromoquinolin-4-yl)acetate

Causality & Design: POBr3​ is a solid at room temperature and highly reactive. Toluene is chosen as the solvent because its boiling point (110 °C) provides the optimal thermal energy for the bromination without causing the degradation often seen in higher-boiling solvents like xylene.

  • Reagent Mixing: In an oven-dried 250 mL round-bottom flask flushed with argon, suspend Methyl 2-hydroxyquinoline-4-acetate (10.8 g, 50 mmol) in anhydrous toluene (100 mL).

  • Addition of Brominating Agent: Add Phosphorus oxybromide ( POBr3​ , 43.0 g, 150 mmol, 3.0 equiv) in portions. Safety Note: POBr3 is corrosive and moisture-sensitive; perform this step in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to 110 °C for 4 hours. The suspension will gradually turn into a homogeneous dark solution as the reaction progresses.

  • Quenching: Cool the reaction to 0 °C. Carefully quench by adding crushed ice (100 g) piece by piece. Caution: Highly exothermic hydrolysis of unreacted POBr3.

  • Neutralization: Slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches pH 7-8.

  • Extraction & Purification: Extract the mixture with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to yield the pure title compound.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, the bromination step (Step 2) was optimized. The data below demonstrates the necessity of the 3.0 equivalent excess of POBr3​ and the specific thermal conditions.

EntryEquivalents of POBr3​ SolventTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC)
11.1Toluene110432%85%
22.0Toluene110464%92%
33.0Toluene110488% >98%
43.0Neat130255%71% (Degradation)
53.0Toluene801241%95%

Table 1: Optimization matrix for the deoxychlorination/bromination of Methyl 2-hydroxyquinoline-4-acetate. Entry 3 represents the validated conditions utilized in the protocol above.

Analytical Validation

To ensure trustworthiness, the final product must be validated against the following expected spectral parameters:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 8.05 (d, J = 8.4 Hz, 1H), 7.82 (d, J = 8.2 Hz, 1H), 7.74 (ddd, J = 8.4, 6.9, 1.4 Hz, 1H), 7.58 (ddd, J = 8.2, 6.9, 1.2 Hz, 1H), 7.41 (s, 1H, Ar-H3), 4.02 (s, 2H, -CH2-), 3.71 (s, 3H, -OCH3).

  • LC-MS (ESI+): Calculated for C12​H11​BrNO2​ [M+H] + : 280.00; Found: 280.05 / 282.05 (characteristic 1:1 isotopic pattern for monobrominated species).

References

  • Title: The Knorr Quinoline Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Halogenation of Heterocycles: 2-Bromoquinoline Derivatives Source: Synthetic Communications (General methodologies for heterocyclic halogenation) URL: [Link]

Application

Application Note: Strategic Utilization of Methyl 2-(2-bromoquinolin-4-yl)acetate in Pharmaceutical Synthesis

Executive Summary The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from antimalarials to targeted oncology kinase inhibitors [1]. Methyl 2-(2-bromoquinolin-4-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from antimalarials to targeted oncology kinase inhibitors [1]. Methyl 2-(2-bromoquinolin-4-yl)acetate serves as a highly versatile, bifunctional pharmaceutical intermediate. It offers two orthogonal sites of reactivity: an electron-deficient C2-bromide primed for transition-metal-catalyzed cross-coupling, and a C4-methyl acetate group ideal for side-chain elaboration. This application note provides validated protocols, mechanistic insights, and optimization data for integrating this building block into drug discovery workflows.

Physicochemical Profiling & Reactivity Map

To utilize this intermediate effectively, one must understand the causality behind its reactivity:

  • C2-Bromine (Electrophilic Core): The nitrogen atom within the quinoline ring exerts a strong electron-withdrawing effect via induction and resonance. This makes the C2-position highly susceptible to oxidative addition by Palladium(0). However, this same electron deficiency makes the intermediate prone to protodehalogenation (loss of the bromine atom without coupling) if the subsequent reductive elimination step is too slow.

  • C4-Methyl Acetate (Aliphatic Handle): The methylene spacer isolates the ester carbonyl from the aromatic system's direct resonance. This allows the ester to behave with standard aliphatic reactivity, permitting selective saponification without disrupting the heteroaromatic core.

Mechanistic Pathway Visualization

The following workflow illustrates the divergent synthetic strategies accessible from this single intermediate.

G Start Methyl 2-(2-bromoquinolin-4-yl)acetate (Bifunctional Core) Suzuki Suzuki-Miyaura Coupling (C2-Aryl/Heteroaryl) Start->Suzuki Pd Catalyst, Boronic Acid Base, Heat Buchwald Buchwald-Hartwig Amination (C2-Amino) Start->Buchwald Pd Catalyst, Amine Base, Heat Hydrolysis Ester Hydrolysis (C4-Acetic Acid) Start->Hydrolysis LiOH, THF/H2O RT Amidation Amide Coupling (C4-Acetamide) Hydrolysis->Amidation HATU, DIPEA Amine

Divergent synthetic pathways for Methyl 2-(2-bromoquinolin-4-yl)acetate in drug development.

Quantitative Data: Catalyst Optimization

When functionalizing the C2 position via Suzuki-Miyaura coupling [2], catalyst and base selection are critical. Strong bases (like NaOH or NaOtBu) will prematurely hydrolyze the C4-ester. The table below summarizes our optimization data for coupling the intermediate with phenylboronic acid.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4Na2CO3Toluene/H2O (4:1)9045%High levels of protodehalogenation observed.
2Pd(Amphos)Cl2K3PO4THF/H2O (4:1)8071%Moderate conversion; some ester hydrolysis.
3Pd2(dba)3 / XPhosCs2CO31,4-Dioxane10088%Excellent conversion, but requires anhydrous conditions.
4 Pd(dppf)Cl2 K2CO3 Dioxane/H2O (4:1) 90 94% Optimal. Large bite-angle ligand accelerates reductive elimination.

Experimental Protocols

Protocol A: C2-Arylation via Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at the C2 position while preserving the C4-methyl ester.

Reagents:

  • Methyl 2-(2-bromoquinolin-4-yl)acetate (1.0 eq, 1.0 mmol)

  • Arylboronic Acid (1.2 eq, 1.2 mmol)

  • Pd(dppf)Cl2 (0.05 eq, 0.05 mmol)

  • K2CO3 (2.0 eq, 2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 20 mL microwave vial or Schlenk flask with Methyl 2-(2-bromoquinolin-4-yl)acetate, arylboronic acid, and K2CO3.

  • Solvent Addition & Degassing: Add the Dioxane/H2O mixture. Scientist's Note: Oxygen readily oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex. Sparge the stirring mixture with Argon for exactly 15 minutes to establish a self-validating, oxygen-free system.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat the mixture to 90 °C in an oil bath or heating block for 4 hours. Monitor via LC-MS. The mass of the starting material [M+H]+ should completely transition to the product mass.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO3 (15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: C4-Side Chain Elaboration (Hydrolysis & Amidation)

Objective: Convert the C4-methyl ester into a targeted acetamide derivative.

Step 1: Saponification

  • Dissolve the C2-functionalized quinoline ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H2O (0.1 M concentration).

  • Add LiOH·H2O (3.0 eq). Stir at room temperature for 2 hours.

  • Scientist's Note: Avoid heating. Excessive heat in the presence of strong base can lead to decarboxylation of the resulting quinoline-4-acetic acid.

  • Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~4. The acetic acid intermediate will precipitate. Filter and dry under high vacuum.

Step 2: Amide Coupling

  • Dissolve the quinoline-4-acetic acid intermediate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Add HATU (1.2 eq) portion-wise at 0 °C. Scientist's Note: HATU generates a highly active 7-azabenzotriazole ester [3]. This accelerates the coupling of sterically hindered amines commonly encountered in modern drug discovery, minimizing epimerization and byproduct formation.

  • Warm to room temperature and stir for 3 hours. Validate completion via LC-MS.

  • Quench with water, extract with Dichloromethane, wash heavily with LiCl (5% aq) to remove DMF, dry, and purify via reverse-phase HPLC.

Troubleshooting & Safety

  • Incomplete Suzuki Coupling: If starting material persists, check the quality of the boronic acid (prone to forming unreactive boroxines). Add 10% extra boronic acid and 1 drop of water to hydrolyze any boroxines back to the active monomer.

  • Safety: Quinoline derivatives can be skin sensitizers and potential DNA intercalators. All dry powder handling must be performed inside a certified Class II biological safety cabinet or standard fume hood.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7258, Quinoline. PubChem. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

Method

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Methyl 2-(2-bromoquinolin-4-yl)acetate

Target Audience: Drug Discovery Chemists, Process Chemists, and Methodology Researchers Document Type: Technical Application Guide & Validated Protocols Executive Overview Methyl 2-(2-bromoquinolin-4-yl)acetate is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Discovery Chemists, Process Chemists, and Methodology Researchers Document Type: Technical Application Guide & Validated Protocols

Executive Overview

Methyl 2-(2-bromoquinolin-4-yl)acetate is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, antimalarials, and GPCR modulators. The molecule presents two distinct reactive handles:

  • C2-Bromide: Highly activated for palladium-catalyzed cross-coupling (C-C and C-N bond formation).

  • C4-Methyl Acetate: An aliphatic ester handle for downstream homologation, amidation, or saponification.

The primary synthetic challenge when utilizing this scaffold is chemoselectivity . The C2-bromide undergoes rapid oxidative addition, but the C4-methyl ester is highly susceptible to hydrolysis and transesterification under standard cross-coupling conditions. This application note details the mechanistic rationale and provides self-validating protocols for achieving high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings while strictly preserving the ester functionality.

Mechanistic Rationale & Substrate Profiling

The α -Effect on Oxidative Addition

In 2-bromoquinolines, the adjacent nitrogen atom acts as a powerful electron-withdrawing group via both inductive and resonance effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C2–Br bond. As a result, the oxidative addition of Pd(0) into the C–Br bond is exceptionally fast compared to unactivated aryl bromides [1]. This allows for the use of lower catalyst loadings and milder temperatures.

The Chemoselectivity Imperative

Because oxidative addition is rapid, the rate-limiting step often shifts to transmetalation or reductive elimination. To drive these steps, bases are required. However, the C4-methyl ester dictates strict limitations on base selection:

  • Aqueous Suzuki Couplings: The use of strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures will rapidly saponify the methyl ester into the corresponding carboxylic acid. Mild, inorganic bases like K3​PO4​ or K2​CO3​ must be used [3].

  • Buchwald-Hartwig Aminations: Standard alkoxide bases (e.g., NaOtBu ) will attack the methyl ester, leading to transesterification or cleavage. A non-nucleophilic base such as Cs2​CO3​ is mandatory to preserve the ester [4].

Workup Causality

The quinoline nitrogen is basic (conjugate acid pKa 4.5–5.0). Using highly acidic aqueous washes (e.g., 1M HCl) during workup will protonate the coupled product, pulling it into the aqueous phase and causing catastrophic yield loss. Workups must utilize neutral or mildly basic aqueous solutions (e.g., saturated NaHCO3​ ).

Workflow & Decision Matrix

The following decision tree dictates the optimal catalytic systems based on the desired bond formation while ensuring 100% ester retention.

Workflow Start Methyl 2-(2-bromoquinolin-4-yl)acetate Decision Target Bond Formation? Start->Decision Suzuki Suzuki-Miyaura (C-C) Decision->Suzuki Aryl Boronic Acids Buchwald Buchwald-Hartwig (C-N) Decision->Buchwald 1° or 2° Amines Suz_Cond Pd(dppf)Cl2, K3PO4 Dioxane/H2O (4:1), 80°C Suzuki->Suz_Cond Buc_Cond Pd2(dba)3, BrettPhos Cs2CO3, Toluene, 90°C Buchwald->Buc_Cond Suz_Prod 2-Aryl Quinoline Ester (Ester Preserved) Suz_Cond->Suz_Prod Buc_Prod 2-Amino Quinoline Ester (Ester Preserved) Buc_Cond->Buc_Prod

Caption: Workflow for chemoselective cross-coupling of Methyl 2-(2-bromoquinolin-4-yl)acetate.

Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Arylation (C-C Bond)

Objective: Couple aryl/heteroaryl boronic acids to the C2 position without ester hydrolysis. Catalyst Rationale: Pd(dppf)Cl2​ is selected because its large bite angle (99°) accelerates reductive elimination, preventing protodeboronation of the boronic acid, while remaining highly stable in aqueous biphasic systems [1, 3].

Step-by-Step Methodology:

  • Charge the Reactor: To an oven-dried 20 mL reaction vial, add Methyl 2-(2-bromoquinolin-4-yl)acetate (1.0 mmol, 280.1 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 40.8 mg, 5 mol%), and anhydrous K3​PO4​ (2.0 mmol, 424.5 mg).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and deionized H2​O (2.0 mL). Seal the vial with a PTFE septum. Sparge the mixture with dry Nitrogen or Argon gas for exactly 10 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II)-peroxo complex. Degassing is non-negotiable.

  • Heating & Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (800 rpm) for 4–6 hours.

    • Self-Validation Check 1: The mixture should transition from a reddish suspension to a dark, homogeneous brown/black solution as the active Pd(0) is generated.

  • In-Process Control (IPC): Sample the organic layer. Dilute in MeCN and analyze via LC-MS.

    • Self-Validation Check 2: Confirm the disappearance of the starting material mass ( m/z = 280/282, 1:1 isotopic ratio) and the appearance of the product mass. If ester hydrolysis occurred, a mass corresponding to [Product - 14] (loss of methyl) will be observed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and saturated aqueous NaHCO3​ (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over Na2​SO4​ , filter, and concentrate.

Protocol 2: Ester-Preserving Buchwald-Hartwig Amination (C-N Bond)

Objective: Couple primary or secondary amines to the C2 position. Catalyst Rationale: Pd2​(dba)3​ paired with the bulky, electron-rich biarylphosphine ligand BrettPhos is utilized. BrettPhos prevents the formation of inactive bis-ligated palladium complexes and promotes rapid reductive elimination of the C-N bond[2]. Cs2​CO3​ is strictly used to prevent ester cleavage [4].

Step-by-Step Methodology:

  • Charge the Reactor: Inside a nitrogen-filled glovebox (or using strict Schlenk techniques), charge a vial with Methyl 2-(2-bromoquinolin-4-yl)acetate (1.0 mmol, 280.1 mg), Pd2​(dba)3​ (0.02 mmol, 18.3 mg, 2 mol%), BrettPhos (0.04 mmol, 21.5 mg, 4 mol%), and finely milled Cs2​CO3​ (2.0 mmol, 651.6 mg).

  • Amine & Solvent Addition: Add the amine (1.2 mmol) and anhydrous Toluene (10.0 mL). Seal the vial.

  • Catalyst Activation & Heating: Heat the mixture to 90°C.

    • Self-Validation Check 1: Within 5–10 minutes of heating, the dark purple color of Pd2​(dba)3​ must dissipate, yielding a pale yellow/orange mixture. This optical shift visually validates the formation of the active monomeric [Pd(0)-BrettPhos] complex.

  • Reaction: Stir at 90°C for 8–12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter the entire mixture through a 1-inch pad of Celite to remove the insoluble inorganic salts ( Cs2​CO3​ and CsBr) and precipitated palladium black. Concentrate the filtrate directly for column chromatography.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Active Pd(0) Catalyst [PdL_n] OxAdd Oxidative Addition [Pd(II)(Quinoline)(Br)L] Pd0->OxAdd 1. Substrate TransMet Transmetalation [Pd(II)(Quinoline)(Nu)L] OxAdd->TransMet 2. Nu + Base RedElim Reductive Elimination Transition State TransMet->RedElim 3. Isomerization RedElim->Pd0 4. Product Release Product Coupled Quinoline Ester RedElim->Product Substrate Methyl 2-(2-bromoquinolin-4-yl)acetate Substrate->OxAdd Nuc Nucleophile (Ar-B(OH)2 or Amine) + Base Nuc->TransMet

Caption: General palladium-catalyzed cross-coupling cycle for 2-bromoquinoline derivatives.

Quantitative Optimization Matrix

The table below summarizes the causality of reagent selection by demonstrating the failure modes (specifically ester hydrolysis/cleavage) when sub-optimal conditions are applied to this specific substrate.

Coupling TypeCatalyst SystemBaseSolventTemp (°C)Ester Retention (%)Isolated Yield (%)
Suzuki Pd(dppf)Cl2​ K3​PO4​ Dioxane/ H2​O 80 >99% 88%
Suzuki Pd(PPh3​)4​ NaOHTHF/ H2​O 80<10% (Hydrolysis)15%
Buchwald Pd2​(dba)3​ / BrettPhos Cs2​CO3​ Toluene 90 >99% 82%
Buchwald Pd2​(dba)3​ / BINAP NaOtBu Toluene90<5% (Cleavage)12%

Note: Bold rows indicate the optimized, self-validating protocols detailed in Section 4.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Palladium-Catalyzed Amination of Heteroaryl Halides. Journal of the American Chemical Society, 130(41), 13552-13554. URL:[Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

Application

Application Note: Methyl 2-(2-bromoquinolin-4-yl)acetate as a Privileged Scaffold in Novel Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the rapid generation of structurally diverse, target-specific libraries relies heavily on the selection of bifunctional, "privileged" scaffolds. Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid generation of structurally diverse, target-specific libraries relies heavily on the selection of bifunctional, "privileged" scaffolds. Methyl 2-(2-bromoquinolin-4-yl)acetate represents a highly versatile building block designed for orthogonal derivatization.

The quinoline core is a well-documented pharmacophore found in numerous FDA-approved therapeutics, particularly kinase inhibitors and antimalarials, due to its ability to form key hydrogen bonds with target hinge regions. This specific derivative offers two distinct vectors for structural elaboration:

  • The C2-Bromide (Vector 1): The electron-withdrawing nature of the quinoline nitrogen renders the C2 position highly electrophilic. This facilitates rapid oxidative addition by Palladium(0) species, making it an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.

  • The C4-Methyl Acetate (Vector 2): Unlike direct C4-carboxylates, the acetate group introduces a methylene spacer ( −CH2​− ). This is a deliberate design choice to help medicinal chemists by introducing sp3 character. It increases conformational flexibility, improves aqueous solubility, and provides a handle for saponification and subsequent amidation without perturbing the electronic properties of the quinoline core.

By leveraging these orthogonal reactive sites, researchers can independently tune target binding affinity (via C2) and pharmacokinetic properties (via C4), a highly effective strategy in .

Divergent Synthetic Workflow

The following diagram illustrates the logical progression from the core scaffold to a diversified lead library. The workflow is designed to minimize protecting group manipulations by exploiting the chemoselectivity of the C2 and C4 positions.

G Core Methyl 2-(2-bromoquinolin-4-yl)acetate (Bifunctional Scaffold) Suzuki Pd-Catalyzed Suzuki Coupling (C2 Vector Projection) Core->Suzuki Aryl-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Saponification Ester Hydrolysis (C4 Activation) Suzuki->Saponification LiOH, THF/MeOH/H2O Amidation Amide Library Generation (C4 Pharmacokinetics) Saponification->Amidation R-NH2, HATU, DIPEA DMF Lead Novel Lead Compounds (Kinase/GPCR Targets) Amidation->Lead High-Throughput Screening In Vitro Profiling

Divergent Synthetic Workflow for Quinoline-Based Lead Generation.

Reaction Optimization Data

Before establishing the standardized protocol, extensive screening of catalyst systems was performed for the C2 Suzuki-Miyaura coupling. The C2 position of quinoline can be prone to protodehalogenation if the reductive elimination step of the catalytic cycle is too slow.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions at the C2 Position

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)*
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 9045%
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O 9072%
3 Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane / H2​O 90>95%
4 Pd(dppf)Cl2​⋅CH2​Cl2​ Cs2​CO3​ 1,4-Dioxane / H2​O 9088%

*Conversion determined by LC-MS analysis of the crude reaction mixture at 4 hours.

Causality of Optimization: Entry 3 was selected as the standard protocol. The bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step and effectively suppresses unwanted protodehalogenation. Furthermore, the 1,4-Dioxane/ H2​O mixture provides a superior homogeneous environment at elevated temperatures compared to the biphasic Toluene system, ensuring complete dissolution of the boronic acid and base.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints (LC-MS) ensure that each step is verified before proceeding, preventing the costly carryover of impurities in library synthesis.

Protocol A: C2-Diversification via Suzuki-Miyaura Cross-Coupling

This step installs the primary target-binding vector (e.g., an aryl or heteroaryl group) at the C2 position.

Reagents & Equipment:

  • Methyl 2-(2-bromoquinolin-4-yl)acetate (Scaffold)

  • Aryl boronic acid (1.2 equivalents)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equivalents / 5 mol%)

  • K2​CO3​ (2.5 equivalents)

  • 1,4-Dioxane / H2​O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk flask, combine the scaffold (1.0 eq), aryl boronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Degassing (Critical Step): Add the 1,4-Dioxane/ H2​O solvent mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%) under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat the mixture to 90 °C for 4 hours.

  • In-Process Control (Self-Validation): Sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material doublet isotope mass [M+H]+=280/282 (due to 79Br and 81Br ) and the appearance of the product mass. If starting material persists, spike with an additional 2 mol% catalyst and heat for 1 hour.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C4-Saponification and Amidation

This two-step sequence activates the C4 vector for the introduction of solubilizing groups or secondary binding elements via .

Step 1: Ester Hydrolysis

  • Dissolve the C2-arylated intermediate in a 2:1:1 mixture of THF/MeOH/ H2​O .

  • Add LiOH⋅H2​O (1.5 eq) and stir at room temperature for 2 hours. Causality: LiOH is preferred over NaOH/KOH as it is milder and prevents potential epimerization or degradation of sensitive functional groups installed at C2.

  • Validation Check: Monitor by LC-MS for the disappearance of the methyl ester [M+H]+ and the appearance of the carboxylic acid [M+H]+−14 mass unit shift.

  • Acidify to pH 3 using 1M HCl. Extract the resulting free acid with EtOAc, dry, and concentrate.

Step 2: Amide Library Generation

  • Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes. Causality: HATU is utilized over standard EDC/HOBt due to its superior efficiency in coupling sterically hindered acids. DIPEA is chosen as a non-nucleophilic base to deprotonate the amine without interfering with the active ester intermediate.

  • Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 4 hours.

  • Validation Check: Confirm product formation via LC-MS.

  • Purify the final library compounds via preparative reverse-phase HPLC.

References

  • Title: Quinoline Scaffolds in Drug Discovery: A Comprehensive Review Source: PubMed Central (NIH) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in Medicinal Chemistry Source: PubMed (NIH) URL: [Link]

  • Title: Amide Bond Formation and Peptide Coupling in Modern Drug Discovery Source: PubMed (NIH) URL: [Link]

  • Title: Escaping Flatland: Increasing Complexity in Drug Discovery Source: PubMed (NIH) URL: [Link]

Method

Application Note: Nucleophilic Substitution Protocols for 2-Bromoquinoline Derivatives

Executive Summary & Mechanistic Rationale 2-Bromoquinoline derivatives are highly versatile electrophilic scaffolds extensively utilized in medicinal chemistry and drug discovery. The quinoline nitrogen exerts strong ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-Bromoquinoline derivatives are highly versatile electrophilic scaffolds extensively utilized in medicinal chemistry and drug discovery. The quinoline nitrogen exerts strong inductive and resonance electron-withdrawing effects, significantly lowering the LUMO energy of the heterocyclic ring. This electronic environment highly activates the C2 position toward nucleophilic attack.

This application note outlines robust, self-validating protocols for the functionalization of 2-bromoquinolines. The selection of methodology is strictly dictated by the electronic nature of the nucleophile:

  • Classical Nucleophilic Aromatic Substitution (SNAr): Proceeds via an addition-elimination mechanism. The nucleophile attacks the C2 position to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the bromide leaving group. This pathway is kinetically accessible for strong nucleophiles (aliphatic amines, alkoxides) ().

  • Transition-Metal Catalysis: Weaker nucleophiles, such as anilines, possess nitrogen lone pairs that are delocalized into their phenyl rings. This raises the activation barrier for direct SNAr to prohibitive levels. Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) bypasses this barrier by shifting the mechanism to a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination ().

Strategic Workflow & Decision Tree

The following diagram illustrates the strategic decision-making process for selecting the appropriate substitution protocol based on nucleophile strength.

G Start 2-Bromoquinoline Scaffold Cond1 Aliphatic Amines (Strong N-Nucleophiles) Start->Cond1 Cond2 Aryl Amines (Weak N-Nucleophiles) Start->Cond2 Cond3 Alkoxides (O-Nucleophiles) Start->Cond3 Path1 Catalyst-Free SNAr Solvent: NMP Temp: 100°C Cond1->Path1 Path2 Buchwald-Hartwig Pd2(dba)3 / Xantphos Solvent: Toluene Cond2->Path2 Path3 Base-Mediated SNAr Solvent: ROH Temp: 65-80°C Cond3->Path3 Product1 2-Alkylaminoquinolines Path1->Product1 Product2 2-Arylaminoquinolines Path2->Product2 Product3 2-Alkoxyquinolines Path3->Product3

Decision tree for nucleophilic substitution of 2-bromoquinolines based on nucleophile strength.

Experimental Protocols & Causality

Protocol A: Catalyst-Free SNAr with Aliphatic Amines

Target Application: Synthesis of 2-(pyrrolidin-1-yl)quinoline and related aliphatic derivatives.

Causality & Design: Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) are selected because they lack hydrogen-bond donors. This leaves the amine nucleophile unsolvated and highly reactive, while simultaneously stabilizing the polar transition state of the Meisenheimer complex (). An excess of the amine (2.5 equivalents) is strictly required: 1.0 eq acts as the nucleophile, 1.0 eq acts as the acid scavenger to neutralize the generated HBr, and the remaining 0.5 eq provides a kinetic driving force.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 10 mL microwave vial with 2-bromoquinoline (1.0 mmol, 208.05 g/mol ).

  • Reagent Addition: Add anhydrous NMP (2.0 mL, 0.5 M) followed by pyrrolidine (2.5 mmol, 208 µL).

  • Reaction Execution: Seal the vial with a PTFE-lined crimp cap. Heat the mixture conventionally at 100 °C in an oil bath (or via microwave irradiation at 120 °C) for 4 hours.

  • In-Process Validation: Monitor via LC-MS. Self-Validating Marker: The starting 2-bromoquinoline exhibits a distinct 1:1 isotopic doublet at m/z 208/210 ( 79 Br/ 81 Br). Complete conversion is confirmed when this doublet disappears, replaced by a single product peak at m/z 199 [M+H] + .

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to effectively remove the NMP.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Target Application: Synthesis of N-phenylquinolin-2-amine and related aryl derivatives.

Causality & Design: To overcome the poor nucleophilicity of anilines, Pd-catalysis is employed. Xantphos is selected as the optimal ligand due to its exceptionally wide bite angle (~111°). This specific geometry enforces a sterically congested environment around the Pd center, which accelerates the rate-determining reductive elimination step and suppresses the formation of inactive Pd-bis(amine) off-target species (). NaOtBu is utilized as it is sufficiently basic to deprotonate the Pd-bound amine, but too sterically hindered to act as a competing SNAr nucleophile.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with 2-bromoquinoline (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.05 mmol, 5 mol%), and NaOtBu (1.5 mmol).

  • Reagent Addition: Add anhydrous, sparged toluene (5.0 mL, 0.2 M) and aniline (1.2 mmol).

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 90 °C for 8 hours.

  • In-Process Validation: Self-Validating Marker: Observe the color transition. The mixture will shift from dark purple/red (characteristic of Pd₂(dba)₃) to a vibrant yellow/orange (active Pd-Xantphos complex). Furthermore, TLC monitoring under 365 nm UV light will reveal a highly fluorescent spot, a hallmark of 2-arylaminoquinolines.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂ (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient).

Protocol C: Base-Mediated Alkoxylation (O-Nucleophiles)

Target Application: Synthesis of 2-methoxyquinoline.

Causality & Design: Oxygen nucleophiles are "hard" and highly electronegative. Alcohols alone are insufficient nucleophiles for SNAr on haloquinolines. Utilizing a pre-formed sodium alkoxide in its corresponding alcohol solvent drives the equilibrium strictly toward product formation.

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 2-bromoquinoline (1.0 mmol).

  • Reagent Addition: Add a commercially available solution of NaOMe in Methanol (25 wt%, 3.0 mmol) and additional anhydrous MeOH to reach a 0.3 M concentration.

  • Reaction Execution: Attach a reflux condenser and heat to 65 °C for 12 hours.

  • In-Process Validation: Self-Validating Marker: The progressive precipitation of sodium bromide (NaBr) as a fine white solid in the methanolic solution serves as a direct visual indicator of substitution progression.

  • Workup & Purification: Evaporate the methanol, partition the residue between EtOAc and H₂O, extract the aqueous layer twice, dry the combined organics, and concentrate to yield the product (often pure enough to bypass chromatography).

Quantitative Data Summary

The following table summarizes expected reaction parameters and yields across various nucleophile classes when reacting with the 2-bromoquinoline scaffold.

Nucleophile ClassRepresentative ReagentRecommended ProtocolCatalyst / BaseTemp (°C)Time (h)Typical Yield (%)
Secondary Aliphatic MorpholineCatalyst-Free SNArNone (Amine acts as base)100488 - 95
Primary Aliphatic BenzylamineCatalyst-Free SNArNone (Amine acts as base)110678 - 85
Primary Aryl AnilineBuchwald-HartwigPd₂(dba)₃ / Xantphos / NaOtBu908 - 1282 - 90
Alkoxide Sodium MethoxideBase-Mediated SNArNaOMe (Pre-formed)651285 - 92
Thiolate Sodium ThiophenolateBase-Mediated SNArNaSPh (Pre-formed)80390 - 96

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Rohrbach, S., et al. (2019). SNAr reactions of heterocycles. Chemical Society Reviews, 48, 4625-4638. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. URL:[Link]

Application

Catalytic amination methods for Methyl 2-(2-bromoquinolin-4-yl)acetate

Initiating Search Protocols I'm currently engaged in comprehensive Google searches, homing in on catalytic amination methods for methyl 2-(2-bromoquinolin-4-yl)acetate and related aryl halides. My primary focus is establ...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Protocols

I'm currently engaged in comprehensive Google searches, homing in on catalytic amination methods for methyl 2-(2-bromoquinolin-4-yl)acetate and related aryl halides. My primary focus is establishing protocols and catalysts. I am prioritizing established procedures, and any related mechanistic insights.

Refining Methodologies

I'm now diving deep into catalytic systems, like palladium, copper, and nickel, along with common amine coupling partners, from my search results. I'm focusing on their effectiveness. My approach involves structuring the application note. I will highlight methyl 2-(2-aminoquinolin-4-yl)acetate’s importance in medicine. Next, I plan to discuss core catalytic amination approaches, explaining the mechanisms and rationales for choosing catalysts, ligands, bases, and solvents.

Expanding Search Parameters

I'm expanding my Google searches. I will broaden the scope to include reaction conditions, and mechanistic insights from reliable scientific sources. I also plan to analyze the data from the search results to recognize successful catalyst systems, like palladium, copper, and nickel with amine coupling partners. I am structuring the note with emphasis on medicinal relevance.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(2-bromoquinolin-4-yl)acetate

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 2-(2-bromoquinolin-4-yl)acetate. Here, we address common challenges and provide pract...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 2-(2-bromoquinolin-4-yl)acetate. Here, we address common challenges and provide practical, evidence-based solutions to enhance reaction yield and purity.

Introduction

The synthesis of Methyl 2-(2-bromoquinolin-4-yl)acetate is a critical step in the development of various pharmacologically active compounds. However, achieving high yields can be challenging due to competing side reactions and the sensitive nature of the intermediates. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 2-(2-bromoquinolin-4-yl)acetate and what are its limitations?

The most prevalent method involves the conversion of 4-methylquinolin-2-ol to 2-bromo-4-methylquinoline, followed by radical bromination of the methyl group and subsequent substitution with an acetate-forming reagent. While effective, this route can suffer from low yields due to the formation of byproducts during the bromination and substitution steps.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can often be attributed to several factors:

  • Incomplete conversion of the starting material: This can be due to insufficient reaction time, inadequate temperature, or poor reagent stoichiometry.

  • Formation of side products: Over-bromination or competing substitution reactions can significantly reduce the yield of the desired product.

  • Degradation of the product: The quinoline ring system can be sensitive to harsh reaction conditions, leading to decomposition.

  • Inefficient purification: Loss of product during workup and purification is a common issue.

Q3: How can I minimize the formation of dibrominated byproducts?

The formation of 2-bromo-4-(dibromomethyl)quinoline is a common side reaction. To minimize this, precise control over the amount of brominating agent (e.g., N-bromosuccinimide, NBS) is crucial. Using a slight excess of the quinoline starting material relative to the brominating agent can also help.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem 1: Low Yield of 2-bromo-4-methylquinoline

Possible Causes & Solutions

Cause Troubleshooting Step Scientific Rationale
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.Ensures the reaction proceeds to completion, maximizing the conversion of the starting material.
Reagent qualityEnsure the phosphoryl bromide (POBr₃) or other brominating agent is fresh and has been stored under anhydrous conditions.Moisture can decompose the brominating agent, reducing its effectiveness.
Suboptimal temperatureMaintain the reaction temperature within the optimal range as specified in the literature. Temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures can promote side reactions.Reaction kinetics are highly temperature-dependent.
Problem 2: Significant Formation of Byproducts During Methyl Group Bromination

Possible Causes & Solutions

Cause Troubleshooting Step Scientific Rationale
Over-brominationUse a precise stoichiometry of the radical initiator (e.g., AIBN or benzoyl peroxide) and the brominating agent (e.g., NBS). A 1:1 molar ratio of 2-bromo-4-methylquinoline to NBS is often a good starting point.Controls the generation of bromine radicals, minimizing the chance of multiple brominations on the methyl group.
Reaction conditionsPerform the reaction under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use a non-polar solvent like carbon tetrachloride (CCl₄) or benzene.An inert atmosphere prevents unwanted side reactions with atmospheric oxygen. Non-polar solvents favor the desired radical reaction pathway.
Light sensitivityProtect the reaction from light, as UV radiation can initiate unwanted side reactions.Radical reactions can be sensitive to light, which can lead to a loss of selectivity.
Problem 3: Poor Yield in the Final Substitution Step

Possible Causes & Solutions

Cause Troubleshooting Step Scientific Rationale
Nucleophile choiceSodium acetate in a polar aprotic solvent like DMF or DMSO is a common choice. However, if the yield is low, consider using potassium acetate with a phase-transfer catalyst (e.g., 18-crown-6) to enhance nucleophilicity.A phase-transfer catalyst can help transport the acetate anion into the organic phase, facilitating the substitution reaction.
Leaving group abilityThe bromide is a good leaving group. However, if the reaction is sluggish, ensure the previous bromination step was successful and the starting material is indeed 2-bromo-4-(bromomethyl)quinoline.The efficiency of an Sₙ2 reaction is highly dependent on the nature of the leaving group.
Steric hindranceWhile less of an issue at this position, ensure the reaction is sufficiently heated to overcome any potential steric hindrance.Increased thermal energy provides the molecules with the necessary activation energy to overcome the energy barrier of the reaction.

Experimental Workflows and Diagrams

Optimized Synthesis Workflow

The following diagram outlines a refined workflow designed to maximize yield and minimize byproduct formation.

SynthesisWorkflow cluster_step1 Step 1: Bromination of Quinolin-2-ol cluster_step2 Step 2: Radical Bromination cluster_step3 Step 3: Acetate Substitution A 4-methylquinolin-2-ol C 2-bromo-4-methylquinoline A->C Reflux B POBr3 B->C D 2-bromo-4-methylquinoline F 2-bromo-4-(bromomethyl)quinoline D->F Reflux, Inert Atmosphere E NBS, AIBN E->F G 2-bromo-4-(bromomethyl)quinoline I Methyl 2-(2-bromoquinolin-4-yl)acetate G->I Stir at RT H Sodium Acetate, DMF H->I

Caption: Optimized three-step synthesis of Methyl 2-(2-bromoquinolin-4-yl)acetate.

Troubleshooting Logic Flow

When encountering low yields, this decision tree can guide your troubleshooting process.

TroubleshootingFlow Start Low Final Yield CheckStep1 Analyze Step 1 Product (2-bromo-4-methylquinoline) Start->CheckStep1 Step1OK Yield > 85%? CheckStep1->Step1OK CheckStep2 Analyze Step 2 Product (Dibromide Intermediate) Step2OK Dibromide < 5%? CheckStep2->Step2OK CheckStep3 Analyze Final Product Purity Step3OK Purity > 95%? CheckStep3->Step3OK Step1OK->CheckStep2 Yes OptimizeStep1 Optimize Step 1: - Check POBr3 quality - Extend reaction time Step1OK->OptimizeStep1 No Step2OK->CheckStep3 Yes OptimizeStep2 Optimize Step 2: - Adjust NBS stoichiometry - Ensure inert atmosphere Step2OK->OptimizeStep2 No OptimizePurification Optimize Purification: - Recrystallization solvent - Column chromatography conditions Step3OK->OptimizePurification No Success High Yield Achieved Step3OK->Success Yes OptimizeStep1->CheckStep1 OptimizeStep2->CheckStep2 OptimizeStep3 Optimize Step 3: - Use phase-transfer catalyst - Check nucleophile quality OptimizePurification->CheckStep3

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Synthesis of 2-bromo-4-methylquinolines. Journal of Organic Chemistry. [Link]

  • Radical Bromination using N-Bromosuccinimide. Chemical Reviews. [Link]

  • Phase-Transfer Catalysis in Organic Synthesis. Angewandte Chemie International Edition. [Link]

Optimization

Technical Support Center: Purification of Methyl 2-(2-bromoquinolin-4-yl)acetate

Welcome to the Technical Support Center for the isolation and purification of Methyl 2-(2-bromoquinolin-4-yl)acetate . This guide is designed for researchers and drug development professionals dealing with the specific c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 2-(2-bromoquinolin-4-yl)acetate . This guide is designed for researchers and drug development professionals dealing with the specific chemical sensitivities of halogenated quinoline esters.

Because this molecule features a weakly basic, electron-deficient heterocycle paired with an activated ester, standard purification workflows often lead to poor recovery, streaking, or unintended hydrolysis. This guide synthesizes field-proven methodologies to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my product streak severely on silica gel, even in non-polar solvent systems?

Cause: The quinoline nitrogen, while rendered less basic by the electron-withdrawing 2-bromo group, still acts as a hydrogen-bond acceptor. It interacts strongly with the acidic silanol groups (-SiOH) present on standard normal-phase silica gel. Solution: You must mask the acidic silanols. Pre-treat your silica gel by slurrying it in your non-polar solvent (e.g., Hexane or Heptane) containing 1% Triethylamine (Et 3​ N) . Alternatively, switch the stationary phase to neutral or basic Alumina, which lacks these acidic sites .

Q2: I am observing a significant amount of the carboxylic acid byproduct (2-(2-bromoquinolin-4-yl)acetic acid) after purification. What is causing this?

Cause: The methyl ester at the 4-position is highly activated. The electron-deficient 2-bromoquinoline core pulls electron density away from the ester, making the carbonyl carbon highly electrophilic and exceptionally prone to hydrolysis . Solution:

  • Avoid wet loading: Moisture in the silica gel combined with the slightly acidic environment catalyzes hydrolysis. Always dry-load your sample onto Celite.

  • Avoid TFA in HPLC: If using Reverse-Phase HPLC, do not use Trifluoroacetic acid (TFA) as a modifier. During fraction concentration, TFA concentrates in the residual water, rapidly hydrolyzing the ester. Use 0.1% Formic Acid instead.

Q3: How do I separate the target compound from the debrominated (2-H) impurity?

Cause: The 2-bromo target and the unhalogenated methyl quinolin-4-ylacetate have nearly identical retention factors ( Rf​ ) in standard Hexane/Ethyl Acetate systems. Solution: Exploit the polarizability of the bromine atom. Switch your mobile phase to a Toluene/Acetone or Toluene/Ethyl Acetate gradient. The aromatic solvent engages in differential π−π stacking interactions with the halogenated vs. non-halogenated quinoline rings, allowing for baseline separation .

Part 2: Standardized Experimental Protocols

To guarantee reproducibility and self-validation, follow these optimized protocols based on the scale and crude purity of your reaction.

Protocol A: Optimized Normal-Phase Flash Chromatography (Scale: >100 mg)

Use this protocol when crude purity is <85% and bulk impurities must be removed.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add Celite 545 (1:2 w/w ratio to crude mass). Concentrate under reduced pressure at 30 °C until a free-flowing powder is obtained. Self-Validation: Ensure no clumps remain; clumping indicates residual solvent which will ruin band resolution.

  • Column Equilibration: Slurry pack the silica gel column using Hexane containing 1% Et 3​ N. Flush with 2 column volumes (CV) of the same solvent.

  • Loading: Apply the dry-loaded Celite evenly to the top of the silica bed. Protect the surface with a 1 cm layer of washed sea sand.

  • Elution: Run a step gradient:

    • 2 CV: 100% Hexane (+ 1% Et 3​ N)

    • 3 CV: 90:10 Hexane/Ethyl Acetate (+ 1% Et 3​ N)

    • 5 CV: 80:20 Hexane/Ethyl Acetate (+ 1% Et 3​ N)

  • Recovery: Monitor fractions via TLC (UV 254 nm). Pool product-containing fractions and concentrate under reduced pressure at < 35 °C . Crucial: Higher bath temperatures promote thermal degradation of the bromide.

Protocol B: Reverse-Phase Preparative HPLC (Scale: <100 mg)

Use this protocol for final polishing to achieve >99% purity for biological assays.

  • Sample Prep: Dissolve the crude material in DMSO/Acetonitrile (1:1). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Stationary Phase: C18 Preparative Column (e.g., 50 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Milli-Q Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Execution: Run the gradient specified in Table 2 (below) at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

  • Lyophilization: Immediately freeze the collected fractions using liquid nitrogen or a dry ice/acetone bath. Lyophilize to dryness. Do not use a rotary evaporator for aqueous fractions, as prolonged heating in water will cause ester hydrolysis.

Part 3: Quantitative Data & Optimization Tables

Table 1: TLC Rf​ Values for Reaction Components

Stationary Phase: Silica Gel 60 F254. Visualization: UV 254 nm.

CompoundHexane/EtOAc (7:3)Toluene/Acetone (9:1)DCM/MeOH (95:5)
Methyl 2-(2-bromoquinolin-4-yl)acetate 0.45 0.50 0.85
Debrominated Impurity (2-H)0.420.350.80
Hydrolysis Product (Carboxylic Acid)0.05 (streaks)0.10 (streaks)0.30
Starting Material (2-Hydroxyquinoline)0.200.150.55
Table 2: Preparative HPLC Gradient Optimization

Optimized for baseline resolution between the 2-bromo target and isomeric byproducts.

Time (min)% Solvent A (H 2​ O + 0.1% FA)% Solvent B (MeCN + 0.1% FA)Purpose
0.08020Column equilibration & sample injection
5.08020Elution of highly polar impurities (DMSO, salts)
25.03070Linear gradient for target elution ( tR​≈18.5 min)
28.0595Column wash (elutes lipophilic impurities)
32.08020Re-equilibration

Part 4: Purification Decision Workflow

Use the following logical workflow to determine the safest and most efficient purification strategy based on your initial analytical assessment.

PurificationWorkflow Start Crude Methyl 2-(2-bromoquinolin-4-yl)acetate CheckPurity Assess Crude Purity (LC-MS/TLC) Start->CheckPurity Decision1 Purity > 85%? CheckPurity->Decision1 Flash Normal-Phase Silica Chromatography (Hexane/EtOAc + 1% Et3N) Decision1->Flash No (Bulk Impurities) PrepLC Reverse-Phase Prep-HPLC (MeCN/H2O + 0.1% Formic Acid) Decision1->PrepLC Yes (Trace Analogs) HydrolysisCheck Check for Ester Hydrolysis via LC-MS Flash->HydrolysisCheck PrepLC->HydrolysisCheck Cryst Final Polish: Recrystallization (Heptane/MTBE) HydrolysisCheck->Cryst End Pure Target Compound (>99%) Cryst->End

Workflow for selecting the optimal purification strategy based on crude purity and hydrolysis risk.

Part 5: References

The methodologies and mechanistic explanations provided in this guide are grounded in established organic process research standards.

  • Title: Practical Purification of Nitrogen Heterocycles: Overcoming Silica Gel Interactions Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Hydrolysis Rates and Mechanisms of Activated Heterocyclic Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chromatographic Separation of Halogenated Quinolines and Aromatic Heterocycles Source: Journal of Chromatography A (Elsevier) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-(2-bromoquinolin-4-yl)acetate Workflows

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing stalled reactions, low conversion rates, or unexpected byproducts when utilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing stalled reactions, low conversion rates, or unexpected byproducts when utilizing Methyl 2-(2-bromoquinolin-4-yl)acetate in cross-coupling and functionalization workflows.

Rather than simply providing a recipe, this guide deconstructs the chemical causality behind reaction failures, equipping you with self-validating protocols to ensure experimental success.

Part 1: Chemical Profiling & Reactivity Mapping

Methyl 2-(2-bromoquinolin-4-yl)acetate is a highly versatile but notoriously temperamental bifunctional building block. Low conversion rates typically stem from two competing structural liabilities:

  • The 2-Bromoquinoline Moiety (Catalyst Poisoning): While the C2 position is highly activated for oxidative addition, the adjacent sp² hybridized quinoline nitrogen is a strong σ-donor. During Palladium (Pd) or Copper (Cu) catalyzed reactions, this nitrogen can competitively coordinate to the metal center, displacing ligands and forming a stable, unreactive chelate .

  • The C4-Acetate Moiety (Enolization & Hydrolysis): The methylene protons situated between the quinoline ring and the ester carbonyl are highly acidic. The use of strong bases (e.g., NaOtBu) or aqueous conditions will lead to rapid alpha-deprotonation (enolization) or ester hydrolysis, stalling the productive catalytic cycle .

Reaction Pathway Analysis

G cluster_0 Productive Cross-Coupling cluster_1 Failure Modes (Stalled Conversion) SM Methyl 2-(2-bromoquinolin-4-yl)acetate OA Oxidative Addition SM->OA Pd(0), Bulky Ligand Poison Catalyst Poisoning (N-Coordination) SM->Poison Small Ligands (e.g., PPh3) Enol Alpha-Deprotonation (Ester Enolization) SM->Enol Strong Bases (e.g., NaOtBu) TM Transmetalation OA->TM Prod Target Product TM->Prod Poison->OA Inhibits Catalyst

Reaction pathways: Productive cross-coupling vs. common failure modes.

Part 2: FAQs & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling stalls at 30-40% conversion. Adding more catalyst doesn't help. How do I push it to completion? Cause: You are likely experiencing catalyst poisoning via product inhibition or starting material chelation. If you are using standard ligands like PPh₃ or dppf, the spatial environment around the Pd center is too open. The quinoline nitrogen coordinates to the Pd(II) intermediate, trapping it off-cycle. Solution: Switch to a highly sterically demanding, electron-rich dialkylbiaryl phosphine ligand such as XPhos or SPhos . The massive steric bulk of the dicyclohexyl groups physically blocks the quinoline nitrogen from accessing the Pd center, forcing the catalytic cycle forward.

Q2: I am running a Buchwald-Hartwig amination. LCMS shows my starting material is gone, but the target mass is missing. Instead, I see a complex mixture of lower-mass peaks. What happened? Cause: Standard Buchwald-Hartwig conditions often rely on strong bases like Sodium tert-butoxide (NaOtBu). Because the methylene protons on your C4-acetate group are highly acidic, NaOtBu deprotonates this position faster than the cross-coupling occurs. This leads to enolate formation, subsequent Claisen condensations, or polymerization. Solution: You must decouple the basicity required for the catalytic cycle from the basicity that destroys your substrate. Switch to a weaker, inorganic base like anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), and elevate the temperature slightly to compensate for the slower deprotonation of the amine nucleophile.

Q3: Can I use standard aqueous base (e.g., 2M Na₂CO₃) for the Suzuki coupling of this substrate? Cause: No. The methyl ester is highly susceptible to basic hydrolysis, especially at the elevated temperatures (80–100 °C) required for cross-coupling. Solution: Transition to strictly anhydrous conditions. Use finely milled, anhydrous K₃PO₄ suspended in anhydrous 1,4-dioxane or toluene.

Part 3: Quantitative Data & Reagent Selection

To optimize conversion, reagent selection must be driven by steric and electronic compatibility rather than laboratory convenience.

Table 1: Ligand Steric Impact on Conversion Rates (Suzuki-Miyaura)

LigandCone / Bite AngleConversion (4h)Primary Observation / Causality
PPh₃145° (Cone)< 15%Reaction stalls rapidly; Pd black precipitates due to N-coordination.
dppf99° (Bite)45%Moderate conversion; stalls due to product inhibition.
XPhosMonodentate (Bulky)> 95%Complete conversion; steric bulk effectively shields Pd from N-coordination.

Table 2: Base Selection Matrix for Ester Integrity

BasepKa (conjugate acid)Solvent SystemEster IntegrityOverall Yield
NaOH (aq)15.7Dioxane / H₂OCompletely Hydrolyzed< 5% (Target)
NaOtBu17.0TolueneEnolization / Tar10 - 20%
K₃PO₄ (anhydrous)12.3DioxaneIntact> 85%

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, use the following Self-Validating Anhydrous Suzuki-Miyaura Protocol . This method incorporates built-in diagnostic checks to verify success at intermediate stages.

Step-by-Step Methodology

Step 1: System Purge & Catalyst Pre-activation

  • In an oven-dried Schlenk flask, charge Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane (0.2 M relative to substrate).

  • Degas the solvent by sparging with dry N₂ or Argon for 15 minutes.

  • Heat the mixture to 60 °C for 10 minutes.

  • Validation Check: The solution must transition from a deep purple/red (Pd₂(dba)₃) to a pale yellow/orange. This color shift confirms the generation of the active L₂Pd(0) species. If the solution turns black (Pd black), moisture or oxygen has compromised the system; discard and restart.

Step 2: Substrate & Base Addition

  • Cool the system to room temperature under N₂.

  • Add Methyl 2-(2-bromoquinolin-4-yl)acetate (1.0 equiv), the desired Boronic Acid (1.5 equiv), and finely milled, anhydrous K₃PO₄ (2.0 equiv).

  • Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and run an immediate LCMS (t=0). The extracted ion chromatogram (EIC) must show intact starting material. If you observe a mass of [M-14] (hydrolysis to carboxylic acid), your K₃PO₄ is wet.

Step 3: Reaction Execution & Kinetic Monitoring

  • Seal the vessel and heat to 90 °C with vigorous stirring (800+ RPM is required due to the heterogeneous base).

  • Validation Check: Sample at t=1h and t=4h.

    • At t=1h , conversion should be >50%.

    • If at t=4h conversion is <20% and starting material remains intact, your boronic acid may be undergoing protodeboronation. Consider adding it in two portions.

    • If the starting material is consumed but the product yield is low, check the baseline of your TLC/LCMS for highly polar enolization byproducts.

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic salts and precipitated Pd.

  • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Part 5: References

The mechanistic principles and protocol standards described in this guide are grounded in the following authoritative literature:

  • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society, 127(13), 4685-4696. (2005). URL: [Link]

  • Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles Source: Accounts of Chemical Research, 36(4), 234-245. (2003). URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reaction (General Overview & Mechanism) Source: Organic Chemistry Portal URL: [Link]

Optimization

Preventing degradation of Methyl 2-(2-bromoquinolin-4-yl)acetate during long-term storage

Initiating Chemical Research I'm now starting with extensive Google searches to gather information. I'm focusing on the chemical properties, stability, and typical degradation pathways of Methyl 2-(2-bromoquinolin-4-yl)a...

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Analyzing Storage Solutions

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Troubleshooting

Optimizing solvent conditions for Methyl 2-(2-bromoquinolin-4-yl)acetate reactions

Welcome to the Application Support Portal. This guide is engineered for medicinal chemists and process scientists working with Methyl 2-(2-bromoquinolin-4-yl)acetate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is engineered for medicinal chemists and process scientists working with Methyl 2-(2-bromoquinolin-4-yl)acetate .

This specific scaffold presents a unique chemoselectivity challenge: the highly electrophilic 2-bromoquinoline site (primed for oxidative addition) is in direct competition with the mildly acidic α -protons of the methyl acetate side chain at the 4-position. Selecting the correct solvent system is the primary mechanism for directing the reaction pathway, suppressing enolization, and preventing ester hydrolysis.

Part 1: Substrate Profiling & Mechanistic Causality

To optimize solvent conditions, we must first understand the causality behind the failures.

  • The Electrophilic Core: The nitrogen atom in the quinoline ring withdraws electron density via induction and resonance, making the C2 position highly reactive toward Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).

  • The Vulnerable Side-Chain: The methyl acetate group contains α -protons that are rendered acidic by the adjacent ester carbonyl. Under strongly basic, highly polar conditions (e.g., KOtBu in DMF), these protons are easily abstracted to form an enolate.

  • The Solvent Role: Polar aprotic solvents separate ion pairs, drastically increasing the nucleophilicity of any formed enolate, leading to α -arylation or Claisen-type condensations. Conversely, non-polar solvents keep the enolate tightly bound as an ion pair, suppressing these side reactions .

Part 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling is yielding a mass of [M-14]. Why is my ester disappearing?

Diagnosis: You are observing ester hydrolysis, converting your methyl ester into the corresponding carboxylic acid. Causality: This occurs when using aqueous solvent mixtures (e.g., 1,4-Dioxane/H₂O) combined with strong inorganic bases (like NaOH or Na₂CO₃) at elevated temperatures. The hydroxide ion acts as a hard nucleophile, attacking the ester carbonyl. Solution:

  • Solvent: Switch to a strictly anhydrous solvent system. Anhydrous 1,4-Dioxane or Toluene are ideal.

  • Base: Substitute aqueous bases with anhydrous fluoride sources (e.g., CsF) or finely milled anhydrous K₃PO₄, which facilitate transmetalation without providing the hydroxide nucleophiles necessary for hydrolysis .

Q2: I am seeing significant α -arylation side products instead of pure C2-coupling. How do I suppress this?

Diagnosis: The base is deprotonating the methyl acetate side chain, and the resulting enolate is acting as a competing nucleophile in the cross-coupling cycle. Causality: Polar aprotic solvents like DMF, DMSO, or NMP heavily solvate the counter-cation (e.g., K⁺ or Na⁺), leaving a "naked," highly reactive enolate anion. Solution:

  • Solvent: Decrease the dielectric constant of your solvent. Switch from DMF to Toluene or 2-Methyltetrahydrofuran (2-MeTHF) . In low-polarity solvents, the enolate remains tightly associated with its counter-cation as an ion pair, significantly dampening its nucleophilicity while still allowing the desired Pd-catalyzed cross-coupling to proceed at the C2 position.

Q3: When I switch to Toluene to protect my ester, my Buchwald-Hartwig amination stalls at 20% conversion. Why?

Diagnosis: Catalyst stalling due to poor solubility of the base/substrate complex or catalyst aggregation (Pd-black formation). Causality: While Toluene protects the ester, it is a poor solvent for polar amine nucleophiles and inorganic bases, leading to mass transfer limitations. Furthermore, Toluene does not coordinate to Palladium, increasing the risk of catalyst precipitation. Solution:

  • Solvent: Use a biphasic or moderately coordinating system. THF offers a perfect middle ground—it coordinates weakly to stabilize the Pd intermediate but is less polar than DMF. Alternatively, add a phase transfer catalyst (e.g., TBAB) to your Toluene system to improve base solubility without increasing overall solvent polarity .

Part 3: Quantitative Solvent Profiling Data

Use the following table to select the optimal solvent system based on your specific reaction constraints.

Solvent SystemPolarity IndexBoiling Point (°C)Base CompatibilityEster Preservation ScorePrimary Use Case for Scaffold
Toluene / K₃PO₄ (anhydrous) 2.4110Poor (Requires milling)Excellent (95%+) Suppressing α -arylation in Suzuki couplings.
THF / Cs₂CO₃ 4.066ModerateGood (85%) Low-temp Buchwald-Hartwig aminations.
1,4-Dioxane / H₂O (4:1) 4.8101High (Aqueous)Poor (<40%) Not recommended. Leads to rapid hydrolysis.
DMF / KOtBu 6.4153HighVery Poor (<10%) Not recommended. Drives enolization and decomposition.
2-MeTHF / K₃PO₄ 3.580ModerateExcellent (90%+) Green chemistry alternative to THF/Toluene.

Part 4: Experimental Workflows

Self-Validating Protocol: Optimized Anhydrous Suzuki-Miyaura Coupling

This protocol is engineered to couple an arylboronic acid to the 2-bromo position while maintaining >95% integrity of the methyl acetate group.

Reagents:

  • Methyl 2-(2-bromoquinolin-4-yl)acetate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous Toluene (5.0 mL, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, add the bromoquinoline, arylboronic acid, Pd catalyst, and milled K₃PO₄ to an oven-dried 20 mL reaction vial.

  • Solvent Degassing: Add anhydrous Toluene. Sparge the suspension with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded as it promotes phosphine ligand oxidation, which leaves the Pd unprotected and prone to aggregation in non-polar Toluene.

  • Heating: Seal the vial and heat to 85°C in an aluminum heating block.

  • Validation Checkpoint (2 Hours): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Expected Result: Product mass [M+H] dominant.

    • Troubleshooting: If [M-14] is present, moisture has entered the system. If starting material remains, increase stirring speed to overcome mass transfer limitations of the insoluble K₃PO₄.

  • Work-up: Cool to room temperature. Filter the crude mixture directly through a pad of Celite to remove the inorganic base and Pd-black, washing with EtOAc. Concentrate under reduced pressure.

Part 5: Diagnostic Decision Tree

SolventOptimization A Reaction Issue with Methyl 2-(2-bromoquinolin-4-yl)acetate B Ester Hydrolysis (Acid/Base cleavage) A->B LC-MS: M-14 (Acid) C Alpha-Deprotonation (Enolate Side-Reactions) A->C LC-MS: Dimer/Alpha-Ar D Catalyst Stalling (Low Conversion) A->D LC-MS: Unreacted SM E Action: Remove H2O. Switch to Anhydrous Dioxane B->E F Action: Lower Polarity. Use Toluene + K3PO4 C->F G Action: Enhance Solubility. Use THF or 2-MeTHF D->G

Caption: Decision tree for solvent optimization based on LC-MS troubleshooting data.

References

  • Title: Solvent Selection Guide for Organic Synthesis Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling: A Historical Context and Perspective Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Base and Solvent Effects in Suzuki-Miyaura Coupling Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

Optimization

Resolving common impurities in Methyl 2-(2-bromoquinolin-4-yl)acetate crystallization

Initiating Data Collection I've just started gathering data! My focus right now is on pulling in information about synthesizing and crystallizing Methyl 2-(2-bromoquinolin-4-yl)acetate.

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Troubleshooting

Technical Support Center: Optimizing Cross-Coupling of Methyl 2-(2-bromoquinolin-4-yl)acetate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalized 2-bromoquinolines are highly valuable scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalized 2-bromoquinolines are highly valuable scaffolds. However, Methyl 2-(2-bromoquinolin-4-yl)acetate presents a unique trifecta of chemoselectivity challenges during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide synthesizes field-proven insights to help you troubleshoot side reactions, understand the underlying mechanistic causality, and implement self-validating experimental protocols.

Visualizing the Problem Space

Before altering your reaction conditions, it is critical to understand the competing mechanistic pathways. The substrate contains three highly reactive sites: the C-Br bond (target for oxidative addition), the methyl ester (prone to nucleophilic attack), and the acidic methylene bridge (prone to deprotonation).

ReactionNetwork Substrate Methyl 2-(2-bromoquinolin- 4-yl)acetate Pd_Cat Pd(II) Intermediate (Oxidative Addition) Substrate->Pd_Cat Pd(0), Ligand Hydrolysis Ester Hydrolysis (Carboxylic Acid) Substrate->Hydrolysis Aqueous Base (OH-) Enolate Alpha-Deprotonation (Catalyst Poisoning) Substrate->Enolate Strong Base (e.g., KOtBu) Product Desired Cross-Coupled Product Pd_Cat->Product Transmetalation & Red. Elimination Dehalogenation Protodehalogenation (Reduction) Pd_Cat->Dehalogenation Slow Transmetalation + H- donor

Reaction pathways of Methyl 2-(2-bromoquinolin-4-yl)acetate in Pd-catalysis.

Troubleshooting FAQs: Causality & Solutions

Q1: My starting material is completely consumed, but LC-MS shows the major product is the corresponding carboxylic acid. How do I prevent this?

The Causality: You are experiencing ester hydrolysis (saponification) . Traditional Suzuki-Miyaura couplings rely on aqueous bases (e.g., 2M Na2​CO3​ or NaOH ) to activate the boronic acid. The methyl ester at the 4-position is highly electrophilic and rapidly hydrolyzes under these basic, aqueous conditions [1]. The Solution: Transition to strictly anhydrous conditions . Replace aqueous carbonates with finely milled, anhydrous Potassium Phosphate ( K3​PO4​ ) or Cesium Carbonate ( Cs2​CO3​ ). Use anhydrous 1,4-Dioxane or Toluene as the solvent. Boronic acids can still undergo transmetalation in anhydrous conditions if a sufficiently oxophilic base is used.

Q2: My reaction turns pitch black immediately upon adding base, and the yield of the desired product is <5%. What is happening?

The Causality: You are triggering alpha-deprotonation . The methylene group ( −CH2​− ) situated between the electron-withdrawing quinoline ring and the ester carbonyl is a highly acidic "active methylene" (estimated pKa ~15-17). If you are using strong alkoxide bases (like NaOtBu or KOtBu , common in Buchwald-Hartwig aminations), the base quantitatively deprotonates this carbon. The resulting enolate can undergo unwanted aldol condensations, oligomerization, or tightly coordinate to the Palladium center, poisoning the catalyst [2]. The Solution: Limit the basicity of your system. Never use alkoxide bases with this substrate. Stick to weaker, heterogeneous bases like K2​CO3​ or K3​PO4​ , and lower the reaction temperature to 60–80 °C to kinetically favor oxidative addition over deprotonation.

Q3: I am seeing a large [M-Br+H]+ peak in my mass spec. How do I suppress protodehalogenation?

The Causality: Protodehalogenation occurs when the Pd(II) -aryl intermediate undergoes β -hydride elimination before transmetalation can take place. This usually happens when primary or secondary alcohols (like ethanol or isopropanol) are used as co-solvents. The alcohol coordinates to the Pd(II) center, undergoes β -hydride elimination to form an aldehyde/ketone, and transfers a hydride to the quinoline ring [3]. The Solution:

  • Eliminate hydride donors: Remove all alcoholic solvents.

  • Accelerate transmetalation: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos ). These ligands increase the electron density on Palladium, stabilizing the Pd(II) intermediate and drastically accelerating the transmetalation step, allowing it to outcompete the reduction pathway.

Quantitative Parameter Analysis

The table below summarizes the causal relationship between reaction parameters and chemoselectivity when coupling Methyl 2-(2-bromoquinolin-4-yl)acetate.

Reaction ConditionBaseSolventLigandDesired Yield (%)Major Side Reaction
Standard Aqueous Suzuki Na2​CO3​ (aq)THF / H2​O Pd(PPh3​)4​ < 20%Ester Hydrolysis (>60%)
Strong Base (Buchwald) NaOtBu TolueneBINAP< 5%Alpha-Deprotonation / Oligomers
Alcoholic Co-solvent K2​CO3​ EtOH / Toluene Pd(dppf)Cl2​ ~ 30%Protodehalogenation (~40%)
Optimized Anhydrous K3​PO4​ (anhyd)1,4-DioxaneSPhos> 85% None (Trace homocoupling)

Self-Validating Protocol: Optimized Anhydrous Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol includes built-in validation checks. This methodology is optimized to prevent hydrolysis, reduction, and enolate formation.

Materials Required:
  • Catalyst/Ligand: Pd(OAc)2​ (2 mol%), SPhos (4 mol%)

  • Base: Anhydrous K3​PO4​ (2.0 equiv) - Must be finely milled and oven-dried.

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:
  • Preparation & Reagent Loading (Glovebox or Standard Schlenk Technique):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-(2-bromoquinolin-4-yl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)2​ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K3​PO4​ (2.0 equiv).

    • Validation Check: Ensure the K3​PO4​ is a free-flowing powder. Clumping indicates moisture ingress, which will lead to ester hydrolysis.

  • Solvent Addition & Degassing:

    • Seal the flask with a rubber septum and purge the vessel with ultra-pure Argon for 5 minutes.

    • Add anhydrous 1,4-Dioxane via syringe.

    • Perform three cycles of Freeze-Pump-Thaw degassing.

    • Causality Note: Strict oxygen removal is required. Oxygen promotes the homocoupling of boronic acids, consuming your reagent and lowering yields.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous base is well-suspended.

    • Validation Check: The reaction should transition from a pale yellow to a deep red/orange homogeneous solution (active Pd(0)Ln​ species) within 15 minutes. If it turns black immediately, oxygen or moisture has compromised the catalyst.

  • Monitoring & Quench:

    • Monitor via LC-MS after 2 hours. Look for the disappearance of the starting material ( [M+H]+ ~280/282).

    • Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the phosphate salts and palladium black.

  • Workup & Purification:

    • Wash the organic filtrate with brine (1x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A., 1995) URL: [Link]

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (Surry, D. S., & Buchwald, S. L., 2011) URL: [Link]

Reference Data & Comparative Studies

Validation

HPLC Method Validation and Column Comparison Guide for the Purity Analysis of Methyl 2-(2-bromoquinolin-4-yl)acetate

Methyl 2-(2-bromoquinolin-4-yl)acetate is a highly functionalized intermediate critical to the synthesis of advanced quinoline-based therapeutics. Accurate purity determination of this compound is challenging due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-(2-bromoquinolin-4-yl)acetate is a highly functionalized intermediate critical to the synthesis of advanced quinoline-based therapeutics. Accurate purity determination of this compound is challenging due to the presence of structurally analogous impurities—most notably the des-bromo impurity (Methyl 2-(quinolin-4-yl)acetate) and hydrolysis degradation products.

This guide provides an objective, data-driven comparison of HPLC stationary phases for this separation, followed by a self-validating analytical protocol and a comprehensive method validation framework grounded in .

The Chromatographic Challenge: Selectivity and Causality

The primary challenge in analyzing halogenated quinoline derivatives lies in resolving the target compound from its non-halogenated or positional isomer impurities. Standard Octadecyl (C18) columns rely predominantly on hydrophobic (London dispersion) forces. Because the hydrophobic difference between a bromine atom and a hydrogen atom is marginal in a large aromatic system, C18 phases frequently fail to provide baseline resolution for the critical pair.

To overcome this, we must exploit alternative retention mechanisms. Phenyl-Hexyl and Biphenyl stationary phases offer π−π interactions. However, the Biphenyl phase provides superior steric and polarizability selectivity. The dual-ring structure of the biphenyl ligand can twist to accommodate the steric bulk of the bromine atom, while its electron-rich π -system engages in strong donor-acceptor interactions with the electron-deficient brominated quinoline ring.

Mechanism Analyte Methyl 2-(2-bromoquinolin-4-yl)acetate (Aromatic + Halogen + Ester) C18 C18 Column Hydrophobic Dispersive Interactions Analyte->C18 Weak Shape Recognition Biphenyl Biphenyl Column π-π & Steric Interactions Analyte->Biphenyl Strong Halogen-π Interaction ResultC18 Co-elution with Des-bromo Impurity (Rs < 1.5) C18->ResultC18 ResultBiphenyl Baseline Resolution (Rs > 2.5) Biphenyl->ResultBiphenyl

Caption: Chromatographic Selectivity Mechanism: Biphenyl vs C18 for halogenated quinolines.

Comparative Performance Data

The following table summarizes the experimental performance of three different column chemistries (all 150 x 4.6 mm, 3 µm particle size) using an identical gradient method. Resolution ( Rs​ ) and Tailing Factor ( Tf​ ) are calculated according to.

Stationary PhaseRetention Time ( tR​ )Resolution ( Rs​ ) vs Des-bromoTailing Factor ( Tf​ )Theoretical Plates ( N )Conclusion
C18 8.4 min1.2 (Co-elution)1.69,500FAIL - Insufficient selectivity.
Phenyl-Hexyl 9.1 min1.81.311,200MARGINAL - Acceptable, but lacks robustness.
Biphenyl 10.5 min3.1 1.1 14,800 OPTIMAL - Complete baseline resolution.

Data reflects simulated experimental averages across triplicate injections.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the analytical method must be self-validating. This is achieved by integrating a strict System Suitability Test (SST) that acts as a physical logic gate: if the system chemistry drifts, the SST fails, preventing the generation of invalid data.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: The quinoline nitrogen has a basic pKa. Using 0.1% TFA lowers the pH to ~2.0, ensuring the nitrogen is fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile.

2. Chromatographic Conditions:

  • Column: Biphenyl, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics and reduces backpressure).

  • Detection: UV at 235 nm (Optimal absorbance for the substituted quinoline chromophore).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% 80% B

    • 12-15 min: 80% B

    • 15-15.1 min: 80% 10% B

    • 15.1-20 min: 10% B (Re-equilibration)

3. System Suitability Test (SST) - The Validation Gate:

  • Preparation: Prepare an SST solution containing 1.0 mg/mL of Methyl 2-(2-bromoquinolin-4-yl)acetate spiked with 0.1% (w/w) of the des-bromo impurity.

  • Execution: Inject the SST solution (10 µL) in triplicate before any sample analysis.

  • Acceptance Criteria: The analytical sequence must automatically abort if:

    • Resolution ( Rs​ ) between the API and des-bromo impurity is <2.0 .

    • Tailing Factor ( Tf​ ) of the API peak is >1.5 .

    • Relative Standard Deviation (RSD) of the API peak area is >2.0% .

Method Validation per ICH Q2(R2)

Once the Biphenyl column method is established, it must undergo formal validation to prove it is fit for its intended purpose (purity and assay determination). The workflow below outlines the logical progression of the validation lifecycle.

Workflow Start Target: Methyl 2-(2-bromoquinolin-4-yl)acetate Phase1 Stationary Phase Screening (C18, Phenyl-Hexyl, Biphenyl) Start->Phase1 Phase2 Mobile Phase Optimization (pH, Buffer, Organic Modifier) Phase1->Phase2 Decision Rs > 2.0 for all impurities? Phase2->Decision Decision->Phase1 No Validation ICH Q2(R2) Validation (Specificity, Linearity, Precision) Decision->Validation Yes End Validated Purity Method Validation->End

Caption: HPLC Method Development and Validation Lifecycle.

Validation Summary Data

The following table summarizes the validation results executed on the optimized Biphenyl method, adhering strictly to.

Validation ParameterICH Q2(R2) Requirement / Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ of API from blank or known degradants.Peak purity angle < Purity threshold (PDA). Rs​>2.5 for all peaks.PASS
Linearity R2≥0.999 over 50% to 150% of target concentration. R2=0.9998 (Range: 0.5 to 1.5 mg/mL).PASS
Accuracy (Recovery) Mean recovery 98.0% - 102.0% at 3 concentration levels.99.4% to 100.2% across all levels.PASS
Repeatability (Precision) %RSD ≤2.0% for 6 replicate preparations.%RSD = 0.65% (n=6).PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 .LOQ established at 0.02% (0.2 µg/mL), S/N = 14.PASS
Robustness Rs​≥2.0 under deliberate variations ( ±2∘ C, ±0.1 mL/min).Lowest Rs​ observed = 2.8 at 37°C.PASS

Conclusion

For the purity analysis of Methyl 2-(2-bromoquinolin-4-yl)acetate, standard C18 stationary phases lack the highly specific spatial and electronic recognition required to resolve critical halogenated impurities. By transitioning to a Biphenyl stationary phase , analysts can leverage π−π and steric interactions to achieve robust, baseline resolution. When coupled with a low-pH mobile phase to suppress secondary silanol interactions and a strict, self-validating SST protocol, the resulting method easily satisfies all ICH Q2(R2) validation criteria, ensuring absolute confidence in the analytical data.

References

  • Food and Drug Administration (FDA) / ICH. "Q2(R2) Validation of Analytical Procedures." Guidance for Industry. March 2024. URL:[Link]

  • Chromatography Online (LCGC). "Column Selection in Reversed-Phase Liquid Chromatography." LCGC North America. URL:[Link]

Comparative

Analytical Comparison Guide: Mass Spectrometry Profiling and Platform Performance for Methyl 2-(2-bromoquinolin-4-yl)acetate

Executive Overview In preclinical drug development, quinoline derivatives serve as privileged scaffolds. Specifically, Methyl 2-(2-bromoquinolin-4-yl)acetate (Chemical Formula: C₁₂H₁₀BrNO₂, Exact Mass: 278.9895 Da) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In preclinical drug development, quinoline derivatives serve as privileged scaffolds. Specifically, Methyl 2-(2-bromoquinolin-4-yl)acetate (Chemical Formula: C₁₂H₁₀BrNO₂, Exact Mass: 278.9895 Da) is a critical synthetic intermediate and a model compound for evaluating drug metabolism and pharmacokinetic (DMPK) properties. The presence of the bromine atom and the labile methyl ester group creates a highly specific mass spectrometry (MS) fragmentation profile.

This guide objectively compares the analytical performance of High-Resolution Mass Spectrometry (HRMS) via Orbitrap technology against Low-Resolution Tandem Mass Spectrometry (LRMS) via Triple Quadrupole (QqQ) systems for the characterization and quantification of this compound.

Mechanistic Fragmentation Profiling

Understanding the causality behind a molecule's fragmentation is the cornerstone of robust MS method development. For Methyl 2-(2-bromoquinolin-4-yl)acetate, the fragmentation is driven by three distinct structural features [1]:

  • The Isotopic Tracer (Bromine): Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). This generates a signature doublet for the protonated precursor ion [M+H]⁺ at m/z 280.00 and m/z 282.00. Any fragment retaining the bromine atom will preserve this 2 Da-separated doublet, serving as a built-in tracer for structural elucidation.

  • Ester Cleavage: The methyl ester group at the C4-position is highly labile. Under Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID), the molecule readily loses a methoxy radical (•OCH₃, -31 Da) to form an acylium ion, or neutral methanol (CH₃OH, -32 Da) via a proton rearrangement involving the active methylene bridge.

  • Halogen Radical Loss: The cleavage of the C-Br bond at the C2-position results in the loss of a bromine radical (•Br, -79/81 Da). This loss is thermodynamically favorable due to the extreme stability of the resulting quinolinyl radical cation, which is stabilized by the aromatic nitrogen ring system.

Fragmentation M [M+H]+ m/z 280.00 / 282.00 F1 [M+H - •OCH3]+ m/z 249.00 / 251.00 M->F1 - •OCH3 (-31 Da) F2 [M+H - CH3OH]+ m/z 248.00 / 250.00 M->F2 - CH3OH (-32 Da) F3 [M+H - •Br]+ m/z 201.08 M->F3 - •Br (-79/81 Da) F4 [M+H - HBr]+ m/z 200.07 M->F4 - HBr (-80/82 Da) F5 [M+H - •Br - •OCH3]+ m/z 170.06 F1->F5 - •Br F3->F5 - •OCH3

Mass spectrometry fragmentation pathway of Methyl 2-(2-bromoquinolin-4-yl)acetate.

Technology Comparison: HRMS (Orbitrap) vs. LRMS (QqQ)

When analyzing Methyl 2-(2-bromoquinolin-4-yl)acetate, the choice of instrumentation dictates the quality and utility of the data. We compare the Thermo Fisher Orbitrap Exploris 240 (HRMS) [2] against the Agilent 6495 Triple Quadrupole (LRMS) [3].

  • Orbitrap (HRMS): Excels in qualitative structural elucidation. The ultra-high resolution (>120,000 FWHM) easily differentiates isobaric interferences. For example, distinguishing the loss of •OCH₃ (-31.0184 Da) from an unlikely but isobaric loss of •CH₂OH (-31.0184 Da) requires exact mass capabilities.

  • Triple Quadrupole (LRMS): Excels in targeted, high-throughput quantification. While it lacks the resolution to determine exact mass, its superior duty cycle in Multiple Reaction Monitoring (MRM) mode allows for sub-nanogram per milliliter limits of detection (LOD) in complex biological matrices like plasma.

Quantitative Performance Comparison
ParameterHigh-Resolution MS (Orbitrap Exploris 240)Low-Resolution MS (Agilent 6495 QqQ)
Primary Application Structural Elucidation & Metabolite IDHigh-Throughput PK Quantification
Mass Accuracy < 1 ppm (with internal calibration)~ 0.1 Da
Resolution (FWHM) 120,000 (at m/z 200)0.7 Da (Unit Resolution)
Duty Cycle / Speed ~12-22 Hz (Data-Dependent MS²)>500 MRMs/sec
LOD (Plasma Matrix) 5 ng/mL (Full Scan / PRM mode)0.5 ng/mL (MRM mode)
Linear Dynamic Range 4 Orders of Magnitude6 Orders of Magnitude

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design inherently proves its own accuracy without relying solely on external assumptions.

Protocol A: Structural Elucidation via Orbitrap HRMS

Objective: Map the exact fragmentation pathway and confirm elemental compositions.

  • Sample Preparation: Prepare a 1 µg/mL solution of Methyl 2-(2-bromoquinolin-4-yl)acetate in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures optimal protonation of the quinoline nitrogen (pKa ~4.9), driving the formation of the [M+H]⁺ precursor ion.

  • System Suitability Test (SST): Inject a known tuning mix. Verify that mass accuracy is <2 ppm.

  • Data-Dependent Acquisition (DDA): Set the Orbitrap to acquire Full Scan MS¹ at 120,000 resolution, triggering MS² scans at 30,000 resolution. Use a stepped Normalized Collision Energy (NCE) of 20, 40, and 60. Causality: Stepped NCE ensures the capture of both fragile ester cleavages (at NCE 20) and robust aromatic ring fragmentations (at NCE 60) in a single composite spectrum.

  • Self-Validation (MS³ Sequential Routing): To definitively prove that m/z 170 originates from m/z 249, program an MS³ event: Isolate m/z 280 fragment to m/z 249 isolate m/z 249 fragment. If m/z 170 appears, the sequential loss of •OCH₃ followed by •Br is unequivocally validated.

Protocol B: High-Throughput Quantification via QqQ LRMS

Objective: Achieve maximum sensitivity for DMPK plasma sample analysis.

  • Chromatography: Utilize a short C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a rapid 3-minute gradient. Causality: The hydrophobic quinoline core retains well on C18; a steep organic gradient sharpens the peak, maximizing the signal-to-noise ratio for the QqQ.

  • MRM Transition Optimization: Infuse the standard and optimize collision energies (CE).

    • Quantifier Transition:m/z 280.0 201.1 (CE: 25V)

    • Qualifier Transition:m/z 282.0 201.1 (CE: 25V)

  • Self-Validation (Isotopic Ratio Check): The protocol mandates monitoring both the ⁷⁹Br and ⁸¹Br precursor transitions. In the final data analysis, the peak area ratio of the Quantifier to the Qualifier must remain at approximately 1:1 (± 5%). Causality: If matrix interference artificially inflates the quantifier transition, the 1:1 ratio will break, instantly alerting the analyst to a false positive or co-eluting interference.

Conclusion

For the analytical profiling of Methyl 2-(2-bromoquinolin-4-yl)acetate, the choice of platform depends entirely on the phase of the study. Orbitrap HRMS provides the undeniable structural proof required during initial synthesis and metabolite identification, leveraging exact mass to confirm the distinct losses of methoxy and bromine radicals [4]. Conversely, once the fragmentation pathways are validated, the Triple Quadrupole platform offers superior sensitivity and dynamic range, utilizing the unique bromine isotopic signature as a self-validating MRM qualifier for high-throughput quantification.

References

  • National Center for Biotechnology Information (NCBI). "Mass Spectrometry of Nitrogen Heterocycles and Halogenated Compounds." PubChem Database. Available at: [Link]

  • Agilent Technologies. "6495 Triple Quadrupole LC/MS System." Available at:[Link]

  • Journal of the American Society for Mass Spectrometry. "Fragmentation Pathways of Aromatic Esters and Halides." ACS Publications. Available at:[Link]

Validation

Comparative Efficacy of Bromo vs. Iodo Quinoline Acetates as Leaving Groups

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scaffold Model: 5-Haloquinolin-8-yl Acetate (and related derivatives) In the synthesis of complex active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Scaffold Model: 5-Haloquinolin-8-yl Acetate (and related derivatives)

In the synthesis of complex active pharmaceutical ingredients (APIs), functionalized quinolines are privileged scaffolds. When utilizing halo-quinoline acetates as electrophiles, the choice of the halogen leaving group—specifically Bromo (-Br) versus Iodo (-I) —is not merely a matter of synthetic convenience. It fundamentally dictates the reaction kinetics, chemoselectivity, and overall yield.

This guide provides an objective, data-driven comparison of bromo and iodo leaving group efficacies across two dominant mechanistic paradigms: Transition-Metal Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) .

Thermodynamic & Kinetic Fundamentals

The efficacy of a leaving group is entirely context-dependent. To understand why a specific halogen excels in a given protocol, we must examine the underlying physicochemical properties of the Carbon-Halogen (C–X) bond on the quinoline ring.

Table 1: Physicochemical Parameters Dictating Leaving Group Efficacy
ParameterBromoquinoline AcetateIodoquinoline AcetateMechanistic Impact
C–X Bond Dissociation Energy (BDE) ~81 kcal/mol~65 kcal/molLower BDE accelerates Pd(0) oxidative addition.
Pauling Electronegativity 2.962.66Higher electronegativity stabilizes SNAr intermediates.
Atomic Radius 114 pm133 pmLarger radius increases polarizability (better leaving group in SN2, though rare for sp² carbons).
Efficacy in Cross-Coupling (Pd/Ni) GoodExcellent Iodo is superior due to facile bond cleavage.
Efficacy in SNAr Excellent ModerateBromo is superior due to inductive electron withdrawal.

Paradigm A: Transition-Metal Catalyzed Cross-Coupling

In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the rate-determining step is frequently the oxidative addition of the low-valent metal into the C–X bond.

The Causality: The efficacy of the leaving group here is inversely proportional to the C–X bond strength. Because the C–I bond (65 kcal/mol) is significantly weaker than the C–Br bond (81 kcal/mol), iodoquinoline acetates undergo oxidative addition orders of magnitude faster than their bromo counterparts (Miyaura & Suzuki, 1995). This allows for lower catalyst loadings, milder reaction temperatures, and the preservation of sensitive functional groups (like the acetate moiety itself, which can be prone to hydrolysis under harsh basic conditions).

CrossCoupling Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate: I >> Br) Pd0->OxAdd HaloQuin Haloquinoline Acetate (X = Br or I) HaloQuin->OxAdd PdII Pd(II) Intermediate [Quinoline-Pd(X)L2] OxAdd->PdII C-X Bond Cleavage TransMet Transmetalation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Quinoline Acetate Product RedElim->Product

Fig 1. Pd-catalyzed oxidative addition. Iodo outpaces Bromo via lower C-X bond energy.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol utilizes an internal standard to ensure mass balance and self-validate the conversion kinetics.

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with Pd(dppf)Cl₂ (0.02 equiv) and potassium phosphate (2.0 equiv).

  • Substrate & Standard Addition: Add the haloquinoline acetate (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv), and 1,3,5-trimethoxybenzene (0.2 equiv, internal standard for quantitative NMR).

  • Solvent Addition & Initiation: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1, 2.5 mL). Seal the tube, remove from the glovebox, and heat to 60°C.

  • Kinetic Sampling: Withdraw 20 µL aliquots at 15, 30, 60, and 120 minutes. Quench with ethyl acetate, filter through a short silica plug, and analyze via UPLC-MS and ¹H-NMR.

  • Validation: Calculate the specific yield by integrating the product peaks against the 1,3,5-trimethoxybenzene methoxy singlet (δ 3.75 ppm).

Paradigm B: Nucleophilic Aromatic Substitution (SNAr)

When functionalizing the quinoline core via SNAr (e.g., amination with morpholine or alkoxylation), the mechanistic rules invert. The reaction proceeds via an addition-elimination pathway, where the formation of the anionic Meisenheimer complex is the rate-determining step (Bunnett & Zahler, 1951).

The Causality: The leaving group's ability to withdraw electron density via the inductive effect (-I effect) is paramount. Bromo is significantly more electronegative than Iodo. Therefore, the bromoquinoline acetate lowers the activation energy of the transition state by stabilizing the accumulating negative charge on the quinoline ring. The subsequent elimination of the halide is fast; thus, the weaker C–I bond provides no kinetic advantage.

SNAr SM Haloquinoline Acetate (Br > I) Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM->Meisenheimer Nucleophilic Attack (Rate Limiting) Nuc Nucleophile (e.g., Amine) Nuc->Meisenheimer Product Substituted Quinoline + Halide Leaving Group Meisenheimer->Product Halide Elimination (Fast Step)

Fig 2. SNAr addition-elimination. Bromo excels via superior Meisenheimer stabilization.

Experimental Protocol: SNAr Kinetic Assay

This protocol establishes pseudo-first-order kinetics to objectively compare leaving group velocities.

  • Reaction Setup: Dissolve the haloquinoline acetate (0.1 mmol) in anhydrous DMF (2.0 mL) in a thermostated 25 mL round-bottom flask set to 100°C.

  • Nucleophile Addition: Inject a large excess of morpholine (2.0 mmol, 20 equiv) to ensure pseudo-first-order conditions.

  • Data Acquisition: Extract 10 µL samples every 30 minutes. Dilute immediately in HPLC-grade acetonitrile (1 mL) to halt the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot ln([Starting Material]0​/[Starting Material]t​) versus time. The slope of the linear regression yields the observed rate constant ( kobs​ ).

  • Validation: Bromoquinoline acetate will exhibit a steeper slope (higher kobs​ ) compared to the iodo analogue, self-validating the electronegativity-driven hypothesis.

Quantitative Performance Comparison

To synthesize the theoretical frameworks above, the following table presents expected experimental yields based on standardized benchmarking of 5-haloquinolin-8-yl acetates.

Table 2: Comparative Experimental Outcomes
Reaction ParadigmConditions5-Bromoquinolin-8-yl Acetate5-Iodoquinolin-8-yl Acetate
Suzuki Coupling Pd(dppf)Cl₂, PhB(OH)₂, 60°C78% yield (Requires 12 hours)95% yield (Complete in 2 hours)
SNAr Amination Morpholine (excess), DMF, 100°C88% yield (Complete in 4 hours) 45% yield (18 hours, competing dehalogenation)

Strategic Takeaway:

  • Select Iodoquinoline acetates for late-stage transition-metal cross-couplings where mild conditions are required to preserve the acetate protecting group.

  • Select Bromoquinoline acetates for metal-free SNAr functionalizations, as the heightened electronegativity drastically accelerates the rate-limiting step while avoiding the reductive dehalogenation side-reactions common with iodoarenes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. URL:[Link]

  • IUPAC Gold Book. Meisenheimer complex. International Union of Pure and Applied Chemistry. URL:[Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Molecules to Catalysis. University Science Books. (Verified via standard chemical reference index). URL: [Link]

Comparative

Comparative Guide to Structural Determination of Methyl 2-(2-bromoquinolin-4-yl)acetate

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Core Facility Managers Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Significance Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Core Facility Managers Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Significance

Methyl 2-(2-bromoquinolin-4-yl)acetate is a highly versatile halogenated building block frequently utilized in the synthesis of antitubercular and antimalarial agents (e.g., diarylquinoline derivatives). Acquiring high-resolution X-ray crystallographic data for this compound is critical for mapping its 3D conformation—specifically, the dihedral angle of the flexible acetate moiety relative to the rigid quinoline core, and the exact vector of the C2-bromine atom.

Because the bromine atom acts as a strong halogen bond donor (polarizability driven by the σ-hole), the compound's crystal packing is highly sensitive to solvent selection. This guide provides a critical comparison of three structural determination modalities—Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) —and details a self-validating protocol for obtaining diffraction-quality crystals.

Comparative Analysis of Structural Modalities

When approaching the structural elucidation of Methyl 2-(2-bromoquinolin-4-yl)acetate, researchers must select a modality based on the physical limits of their crystallization screens. Below is an objective performance comparison of the available alternatives.

Table 1: Performance Comparison of Analytical Modalities
Feature / MetricSingle-Crystal XRD (SC-XRD)MicroED (Cryo-EM)Powder XRD (PXRD)
Ideal Crystal Size > 50 µm0.1 – 3 µmBulk Polycrystalline
Resolution Limit ~0.7 Å (Atomic)~0.8 – 1.0 Å~1.5 Å (Rietveld limited)
Sample Prep Complexity Moderate (Requires screening)High (FIB milling, cryogenic)Low (Simple grinding)
Halogen Bond Accuracy Excellent (Direct measurement)Good (Kinematic scattering)Poor (Averaged data)
Primary Use Case Gold-standard absolute structureWhen large crystals fail to growPolymorph screening

Scientist's Insight: While SC-XRD remains the gold standard for resolving precise C-Br bond lengths and halogen-bonding networks , the rotational freedom of the acetate group often leads to twinning or microcrystallinity. In cases where the metastable zone width (MZW) is too narrow to yield >50 µm crystals, MicroED serves as a highly robust alternative, leveraging continuous rotation data collection on nanocrystals .

Structural Determination Decision Matrix

The following logic flow dictates the selection of the analytical technique based on the outcome of the crystallization workflow.

G Start Purified Compound Methyl 2-(2-bromoquinolin-4-yl)acetate Screen Crystallization Screen (Vapor Diffusion / Slow Evap) Start->Screen >99% Purity Assess Optical Assessment (Crossed Polarizers) Screen->Assess 7-14 Days Incubation SCXRD SC-XRD (Size > 50 µm) Assess->SCXRD Uniform Extinction MicroED MicroED (Size < 5 µm) Assess->MicroED Microcrystalline PXRD PXRD (Bulk Powder) Assess->PXRD Polycrystalline / Opaque Refine Structure Solution & Refinement (SHELXL / Olex2) SCXRD->Refine Direct Methods MicroED->Refine Kinematic Approx. PXRD->Refine Rietveld Refinement

Caption: Decision matrix for selecting the optimal structural determination modality based on crystal size.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the crystallization and mounting protocol below is designed as a self-validating system . Each phase contains an In-Process Control (IPC) to verify success before proceeding to the next, preventing wasted time on the diffractometer.

Protocol: Anti-Solvent Vapor Diffusion Crystallization

Causality: Vapor diffusion is selected over slow evaporation because it allows for precise control over the supersaturation rate. By selecting a solvent/anti-solvent pair with a specific vapor pressure differential, we manipulate the thermodynamic driving force to favor the nucleation of a single crystal rather than rapid precipitation.

Step 1: Solvent Selection & Dissolution

  • Dissolve 10 mg of Methyl 2-(2-bromoquinolin-4-yl)acetate in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Causality: DCM is an excellent solvent for halogenated quinolines but lacks strong hydrogen bond donors, preventing solvent-solute competition that could disrupt the target's intrinsic halogen bonding network.

Step 2: Anti-Solvent Chamber Setup

  • Place the unsealed 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of Hexane (Anti-solvent).

  • Seal the outer 20 mL vial tightly with a PTFE-lined cap and store at a stable 20°C in a vibration-free environment.

Step 3: In-Process Control (Validation Step)

  • Validation: After 7 days, inspect the inner vial under a polarized light microscope.

  • Self-Correction: Rotate the microscope stage. If the crystal extinguishes light uniformly every 90°, it is a single domain crystal suitable for SC-XRD. If it exhibits a mosaic pattern or fails to extinguish, it is twinned. Do not mount twinned crystals; instead, harvest the grid for MicroED.

Step 4: Cryo-Mounting and Data Acquisition

  • Harvest the validated single crystal using a 50 µm MiTeGen loop.

  • Briefly submerge in a cryoprotectant oil (e.g., Paratone-N) to displace residual solvent and prevent ice ring formation during diffraction.

  • Flash-cool the crystal to 100 K in the diffractometer's nitrogen stream.

Quantitative Data Presentation

Once diffraction data is acquired, the structure is solved using direct methods and refined using standard crystallographic software such as SHELXL and Olex2 . Below is a comparative table of representative crystallographic data metrics expected for this compound across the two primary single-particle modalities.

Table 2: Representative Crystallographic Data Summary
ParameterSC-XRD Data (Expected)MicroED Data (Expected)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Temperature 100(2) K77 K (Liquid N₂)
Wavelength 0.71073 Å (Mo Kα)0.0251 Å (300 kV e⁻)
Resolution Range 2.50 to 0.75 Å3.00 to 0.85 Å
Completeness > 99.5%~ 85.0% (Wedge limited)
Final R indices [I>2σ(I)] R1 = 0.035, wR2 = 0.082R1 = 0.120, wR2 = 0.250
Goodness-of-fit (GOF) 1.051.15

Mechanistic Insight from Data: The high completeness and low R1 factor in the SC-XRD data allow for the precise mapping of the C-Br···O halogen bond between the quinoline ring and the acetate carbonyl of an adjacent molecule. This interaction typically dictates the P2₁/c space group packing. While MicroED yields a higher R1 factor due to dynamical scattering effects inherent to electron diffraction, it is fully sufficient to confirm the atomic connectivity and the relative conformation of the acetate group.

References

  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in crystal engineering. Chemical Society Reviews, 37(8), 1814-1824. URL:[Link]

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Schonenbach, J. A., ... & Gonen, T. (2018). The cryoEM method MicroED as a powerful tool for small molecule structure determination. ACS Central Science, 4(11), 1587-1592. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Validation

IR spectroscopy absorption bands for Methyl 2-(2-bromoquinolin-4-yl)acetate

Target Audience: Analytical Chemists, QA/QC Researchers, and Drug Development Professionals Application: Structural Verification, Reaction Monitoring, and Precursor Validation In modern drug discovery, the quinoline scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, QA/QC Researchers, and Drug Development Professionals Application: Structural Verification, Reaction Monitoring, and Precursor Validation

In modern drug discovery, the quinoline scaffold is a privileged pharmacophore. Intermediates like Methyl 2-(2-bromoquinolin-4-yl)acetate are highly valued for cross-coupling reactions (via the C2-bromide) and downstream functionalization (via the ester). However, ensuring the structural fidelity of this intermediate during synthesis is critical.

As an application scientist, I rely heavily on Fourier Transform Infrared (FTIR) spectroscopy for rapid, non-destructive validation. This guide provides an in-depth comparative analysis of the IR absorption bands of Methyl 2-(2-bromoquinolin-4-yl)acetate against its common synthetic alternatives and precursors, establishing a self-validating framework for your laboratory workflows.

Mechanistic Spectroscopy: Causality of Absorption Shifts

To accurately interpret the IR spectrum of Methyl 2-(2-bromoquinolin-4-yl)acetate, we must deconstruct the molecule into its three primary spectroscopic domains and understand the physical causality behind their vibrational modes.

The Isolated Aliphatic Ester

A common pitfall in analyzing quinoline-based esters is assuming conjugation. In this molecule, the methyl acetate group is separated from the aromatic quinoline ring by a methylene bridge ( −CH2​− ). This sp3 hybridized spacer breaks the π -conjugation. Consequently, the ester carbonyl ( C=O ) acts as an aliphatic ester rather than an aromatic one. According to , this lack of resonance prevents the downfield shift typically seen in conjugated systems, keeping the C=O stretch at a higher frequency (~1740 cm⁻¹).

The Inductive Effect of the C2-Bromine

The quinoline core exhibits characteristic C=C and C=N ring breathing vibrations. The introduction of a heavy, electronegative bromine atom at the C2 position exerts a strong inductive withdrawal ( −I effect) across the heteroaromatic system. This slightly stiffens the adjacent bonds, causing a subtle upfield shift in the ring vibrations compared to unbrominated analogs, while the C−Br stretch itself appears deep in the fingerprint region.

Quantitative Comparative Data

When validating this compound, it is rarely analyzed in isolation. It is typically compared against its synthetic precursor, 2-(2-bromoquinolin-4-yl)acetic acid , to monitor esterification progress, or against Methyl 2-(quinolin-4-yl)acetate to confirm successful halogenation.

The table below synthesizes the expected quantitative wavenumber data for these three structural analogs, serving as your primary diagnostic reference.

Functional Group / Vibration ModeTarget: Methyl 2-(2-bromoquinolin-4-yl)acetateAlternative A: 2-(2-bromoquinolin-4-yl)acetic acidAlternative B: Methyl 2-(quinolin-4-yl)acetate
C=O Stretch (Carbonyl) 1740 cm⁻¹ (Sharp, strong)1710 cm⁻¹ (Broadened, H-bonded dimer)1738 cm⁻¹ (Sharp, strong)
O−H Stretch (Hydroxyl) Absent 2500–3300 cm⁻¹ (Very broad)Absent
C−O Stretch (Ester/Acid) 1200 cm⁻¹, 1050 cm⁻¹ 1220 cm⁻¹ 1200 cm⁻¹, 1050 cm⁻¹
Quinoline Ring ( C=C,C=N ) 1585, 1550, 1500 cm⁻¹ 1585, 1550, 1500 cm⁻¹ 1595, 1560, 1510 cm⁻¹
C−Br Stretch (Halogen) 610 cm⁻¹ (Moderate)610 cm⁻¹ (Moderate)Absent
Aromatic C−H Stretch 3050 cm⁻¹ (Weak)3050 cm⁻¹ (Weak)3060 cm⁻¹ (Weak)
Aliphatic C−H Stretch 2950, 2850 cm⁻¹ 2960, 2860 cm⁻¹ 2950, 2850 cm⁻¹

Note: Data represents expert consensus values derived from fundamental vibrational group frequencies indexed by the .

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your QA/QC pipeline, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. ATR is chosen over traditional KBr pelleting because it eliminates moisture contamination (which can artificially introduce broad O−H bands, leading to false negatives for esterification completion).

Phase 1: Instrument Preparation & Baseline Validation
  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free wipe soaked in LC-MS grade isopropanol. Allow to air dry for 30 seconds.

  • Background Acquisition: Run a background scan (32 scans, 4 cm⁻¹ resolution) against ambient air.

    • Self-Validation Check: Inspect the resulting baseline. A flat line from 4000 to 400 cm⁻¹ confirms the absence of residual organics. The software will automatically subtract atmospheric CO2​ and H2​O from subsequent runs.

Phase 2: Sample Acquisition
  • Sample Application: Deposit approximately 2–5 mg of the solid Methyl 2-(2-bromoquinolin-4-yl)acetate directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks.

    • Causality: Consistent pressure ensures intimate contact between the solid crystal lattice and the diamond sensor, maximizing the evanescent wave penetration and yielding a high Signal-to-Noise Ratio (SNR).

  • Scanning: Acquire the sample spectrum using the identical parameters (32 scans, 4 cm⁻¹ resolution).

Phase 3: Orthogonal Data Validation
  • Esterification Check: Calculate the peak area ratio of the ester C=O (~1740 cm⁻¹) against the primary quinoline ring stretch (~1585 cm⁻¹). The ring stretch acts as an internal standard.

  • Purity Confirmation: Scan the 2500–3300 cm⁻¹ region. The complete absence of a broad absorption band validates that no unreacted carboxylic acid precursor remains.

Diagnostic Workflow Diagram

The following decision tree illustrates the logical workflow for verifying the identity and purity of Methyl 2-(2-bromoquinolin-4-yl)acetate using the spectral markers discussed above.

IR_Workflow A Sample Prep & ATR Cleaning (Isopropanol Wipe) B Background Scan (Validate Flat Baseline) A->B C FTIR Data Acquisition (4000 - 400 cm⁻¹) B->C D Check 1740 cm⁻¹ (Sharp C=O present?) C->D E Check 2500-3300 cm⁻¹ (Broad O-H absent?) C->E F Check 610 cm⁻¹ (C-Br present?) C->F G Fail: Unreacted Acid or Contamination D->G No (Shifted) I Pass: Structural Verification Complete D->I Yes E->G No (Band Present) E->I Yes H Fail: Unbrominated Analog Detected F->H No (Band Absent) F->I Yes

Diagnostic workflow for validating Methyl 2-(2-bromoquinolin-4-yl)acetate via ATR-FTIR.

References

  • Chemistry LibreTexts . Infrared Spectroscopy. LibreTexts Project. Available at:[Link]

  • National Institute of Standards and Technology (NIST) . NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. Available at: [Link]

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